3-hydroxy-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRKYKMVQPYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197924 | |
| Record name | 2H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-64-0 | |
| Record name | 3-Hydroxy-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2H-pyran-2-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2H-pyran-2-one, a naturally occurring α-pyrone, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a lactone ring and a hydroxyl group, impart a range of chemical reactivities and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its potential role as an inhibitor of the Vitamin K epoxide reductase (VKOR) complex, a key enzyme in the Vitamin K cycle, highlighting its relevance in the development of novel anticoagulant therapies. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.
Chemical Structure and Properties
This compound, with the chemical formula C₅H₄O₃, is a heterocyclic compound featuring a six-membered pyran ring with a ketone group at the 2-position and a hydroxyl group at the 3-position[1]. The presence of these functional groups in conjugation with the double bonds of the pyran ring results in a planar and aromatic-like system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄O₃ | [1] |
| Molecular Weight | 112.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 496-64-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 92 °C | [1] |
| Water Solubility | Soluble | |
| logP | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis
The synthesis of this compound has been achieved through various methods, with a notable focus on sustainable routes from renewable resources. A prominent method involves the use of aldaric acids, such as mucic acid (galactaric acid), which can be sourced from biomass.
Synthesis from Mucic Acid
A green and efficient synthesis has been reported starting from mucic acid.[2][3] The process involves the conversion of mucic acid into a 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation to yield this compound.
Experimental Protocol: Synthesis of this compound from Mucic Acid
This protocol is a general representation based on literature descriptions.
Materials:
-
Mucic acid
-
Acetic anhydride
-
Potassium carbonate
-
Hydrochloric acid
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Acetylation and Cyclization:
-
A mixture of mucic acid and potassium carbonate is heated with acetic anhydride. This step leads to the formation of a potassium salt of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid.
-
The reaction mixture is then cooled, and the salt is precipitated and collected by filtration.
-
-
Hydrolysis:
-
The collected salt is suspended in water, and hydrochloric acid is added to facilitate the hydrolysis of the acetyl group, yielding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.
-
-
Decarboxylation:
-
The resulting carboxylic acid is then heated in a high-boiling point solvent to induce thermal decarboxylation.
-
The this compound product is isolated and purified, typically by crystallization or chromatography.
-
Spectroscopic Characterization
The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | δ (ppm): 6.35 (t, 1H), 7.25 (d, 1H), 7.6 (d, 1H) | |
| ¹³C NMR | δ (ppm): 103.5, 125.0, 140.0, 145.0, 160.0 | [1] |
| FTIR | ν (cm⁻¹): ~3400 (O-H stretch), ~1710 (C=O stretch, lactone), ~1640 (C=C stretch) | [4] |
| Mass Spec (EI) | m/z (%): 112 (M⁺), 84, 56 |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse programs are used to acquire one-dimensional spectra. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.
Biological Significance and Signaling Pathway
Derivatives of pyranones are known to exhibit a range of biological activities. Of particular interest is the potential for this compound and its analogs to act as inhibitors of the Vitamin K epoxide reductase (VKOR) enzyme complex. This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.
The Vitamin K Cycle and its Inhibition
The Vitamin K cycle is a series of enzymatic reactions that regenerate the reduced form of vitamin K, which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This carboxylase is responsible for the activation of clotting factors II, VII, IX, and X. The enzyme Vitamin K epoxide reductase (VKOR) is responsible for the reduction of vitamin K epoxide back to vitamin K, a key step in the cycle.
Warfarin, a widely used anticoagulant, functions by inhibiting VKOR.[5][6][7][8] This inhibition leads to a depletion of reduced vitamin K, thereby preventing the activation of clotting factors and reducing the tendency for blood to clot. Given the structural similarities of some pyranone derivatives to coumarin-based anticoagulants like warfarin, this compound represents a potential scaffold for the development of new VKOR inhibitors.[9][10][11]
Diagram: The Vitamin K Cycle and the Site of Inhibition by this compound
References
- 1. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 496-64-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
3-Hydroxy-2H-pyran-2-one: A Technical Guide to Its Natural Occurrence, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2H-pyran-2-one is a naturally occurring α-pyrone, a class of heterocyclic compounds recognized for their diverse biological activities and potential as scaffolds in drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, outlines a generalized experimental protocol for its isolation and characterization, and proposes a putative biosynthetic pathway. Due to the limited specific quantitative data and detailed experimental protocols in publicly available literature, this guide combines established occurrences with generalized scientific methodologies to serve as a foundational resource for researchers.
Natural Occurrence and Sources
This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is often as a minor constituent, contributing to the complex chemical profile of these organisms. The compound is generally found in plants, fungi, and marine organisms.[1]
Documented Natural Sources
While the compound is believed to be more widespread, its confirmed presence has been documented in a limited number of species. It has been reported in Actinidia chinensis (kiwifruit).[2] Additionally, it is known to be a flavor component in strawberries and figs, although typically found in trace amounts. The compound has also been detected, though not quantified, in alcoholic beverages, likely as a product of fermentation or degradation processes.[3]
Quantitative Data
A thorough review of the current literature reveals a notable absence of specific quantitative data for this compound in its natural sources. Reports frequently describe its presence as "trace amounts" or confirm its detection without providing concentration values (e.g., mg/kg or % yield). This data gap highlights an opportunity for future research in the quantitative analysis of this compound in various biological matrices.
Table 1: Summary of Natural Occurrences of this compound
| Natural Source | Kingdom | Part/Type | Quantitative Data | Reference(s) |
| Actinidia chinensis | Plantae | Fruit | Data not available | [2] |
| Strawberry (Fragaria x ananassa) | Plantae | Fruit | Trace amounts | |
| Fig (Ficus carica) | Plantae | Fruit | Trace amounts | |
| Alcoholic Beverages | - | - | Detected, not quantified | [3] |
Experimental Protocols: Isolation and Characterization
General Experimental Workflow for Isolation
This workflow is a standard approach for the isolation of moderately polar compounds from plant tissues and would require optimization for each specific source.
Caption: Generalized workflow for the isolation and characterization of this compound.
Detailed Methodologies (Generalized)
-
Extraction:
-
Fresh or lyophilized source material (e.g., 1 kg of fruit pulp) is homogenized in a suitable organic solvent such as methanol or ethanol at room temperature.
-
The mixture is typically stirred or sonicated for several hours to ensure exhaustive extraction.
-
The resulting slurry is filtered or centrifuged to separate the solid biomass from the liquid extract.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
Liquid-Liquid Partitioning: The crude extract is resuspended in water and partitioned against a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Based on its structure, this compound is expected to partition into the more polar organic phases like ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Preparative HPLC: Fractions enriched with the compound of interest are pooled, concentrated, and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase.
-
-
Characterization:
-
The purified compound is subjected to spectroscopic analysis for structure elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HMBC, HSQC) are used to confirm the connectivity of atoms.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.
-
Biosynthesis of this compound
The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of other α-pyrone natural products, a polyketide pathway is the most probable route. These pathways typically involve the sequential condensation of acetate units by a Polyketide Synthase (PKS) enzyme.
Proposed Biosynthetic Pathway
The formation of the α-pyrone ring generally proceeds through the cyclization of a triketide intermediate. The following is a proposed, hypothetical pathway for the biosynthesis of this compound.
Caption: Proposed polyketide biosynthetic pathway for this compound.
Pathway Description:
-
Initiation: The biosynthesis is likely initiated with a starter unit, typically Acetyl-CoA, which is loaded onto the PKS enzyme complex.
-
Elongation: Two successive condensation reactions with Malonyl-CoA as the extender unit build a linear triketide chain attached to the PKS.
-
Cyclization: The triketide intermediate undergoes enolization followed by an intramolecular cyclization (lactonization) reaction. This step also involves the cleavage from the PKS enzyme, releasing a pyrone intermediate, likely a methylated precursor.
-
Tailoring Reactions: The initial pyrone product would then undergo a series of post-PKS modifications, catalyzed by tailoring enzymes such as oxidases and decarboxylases, to remove the methyl group and yield the final this compound structure.
Conclusion and Future Directions
This compound is a natural product with a confirmed, albeit not quantified, presence in several plant species and as a byproduct of fermentation. The lack of detailed quantitative and procedural data in the current literature presents clear opportunities for future research. The development of robust analytical methods for its quantification in natural matrices is a critical next step. Furthermore, the elucidation of its specific biosynthetic pathway through isotopic labeling studies and gene cluster identification will provide valuable insights for potential biotechnological production. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Spectroscopic Analysis of 3-hydroxy-2H-pyran-2-one: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-2H-pyran-2-one, a significant heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.25 | d | 6.0 | H-6 |
| 6.33 | t | 6.0 | H-4 |
| 6.20 | d | 6.0 | H-5 |
| 5.90 | br s | - | -OH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C-2 |
| 145.0 | C-6 |
| 140.0 | C-3 |
| 115.0 | C-4 |
| 105.0 | C-5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl) |
| 1750-1700 | Strong | C=O stretch (lactone) |
| 1650-1600 | Medium | C=C stretch |
| 1250-1150 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 112 | 100 | [M]⁺ (Molecular Ion) |
| 84 | 60 | [M-CO]⁺ |
| 56 | 45 | [M-2CO]⁺ or [C₃H₄O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
A small amount (approx. 1-2 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[1]
-
A single drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1]
-
The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[1]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Analysis: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Method: For a volatile solid like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization Technique: Electron Impact (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]
Instrumentation and Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The spectrum displays the relative intensity of each ion fragment.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis of a chemical compound.
References
A Technical Guide to 3-hydroxy-2H-pyran-2-one (CAS 496-64-0): Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2H-pyran-2-one, identified by CAS number 496-64-0, is a key heterocyclic compound belonging to the pyranone class.[1][2] Possessing a bifunctional nature with both a hydroxyl group and a lactone moiety, this molecule serves as a highly versatile and valuable scaffold in organic synthesis.[3] Its framework is a core structural motif in numerous natural products, often associated with significant biological activity.[3] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological activities and applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid with a characteristic vanilla-like aroma.[4] It is soluble in various organic solvents such as ethanol, methanol, and chloroform, but has limited solubility in water.[4] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 496-64-0 | [5] |
| Molecular Formula | C₅H₄O₃ | [4][6] |
| Molecular Weight | 112.08 g/mol | [4][7] |
| Melting Point | 92 - 94 °C | [2][8] |
| Boiling Point | 149.97 °C (est.) to 286.00 °C (est.) | [4][8] |
| Density | 1.2552 g/cm³ (rough estimate) | [4] |
| Appearance | White crystalline solid or light yellow/brown powder | [4] |
| Water Solubility | 43.1 g/L (at 0 °C) | [4] |
| logP (o/w) | -0.763 to 0.345 (estimated) | [7][8] |
| Flash Point | 146.7 °C (estimated) | [4][8] |
| Vapor Pressure | 0.000155 mmHg (at 25 °C) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The Kovats Retention Index, a key parameter in gas chromatography, is provided below.
| Parameter | Value | Condition | Source(s) |
| Kovats Retention Index | 959 | Standard non-polar column | [2][5] |
| Kovats Retention Index | 989 | Semi-standard non-polar column | [2] |
| Kovats Retention Index | 1965 - 1997 | Standard polar column | [2] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to modern green chemistry approaches. Key methods involve precursors derived from renewable resources, making its synthesis economically and environmentally attractive.
Caption: Key synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis from D-Xylonic Acid [9]
This method provides a direct and economically efficient route to the target compound.
-
Reaction Setup: A suitable salt of D-xylonic acid (e.g., sodium or calcium salt) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Acidification & Heating: An acid, such as acetic acid, is added to the vessel.
-
Reaction Execution: The mixture is heated to a temperature between 60-118°C and stirred continuously for approximately 3 to 10 hours.
-
Work-up: After the reaction is complete, the mixture is cooled. The pH is neutralized, for instance, by adding calcium carbonate.
-
Purification: Following filtration to remove insoluble materials, the filtrate is concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield pure this compound as white crystals.
Protocol 2: Synthesis from Aldaric Acids via Thermal Decarboxylation [3][10]
This "green" approach utilizes renewable C6 aldaric acids like mucic acid.
-
Precursor Synthesis: Mucic acid is first converted to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. This is typically a two-step process involving an initial reaction with acetic anhydride to form an acetoxy intermediate, followed by hydrolysis with hydrochloric acid.[3]
-
Decarboxylation: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is subjected to thermal decarboxylation.
-
Reaction Conditions: The precursor is heated at a temperature between 160–180°C.[3] This induces the elimination of carbon dioxide.
-
Product Formation: The reaction proceeds to yield this compound in very high yields.[3][10]
Biological Activity and Applications
The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively researched for various pharmacological activities.[3] The parent compound, this compound, serves as a crucial starting material for developing new therapeutic agents.
-
Antimicrobial and Anticancer Potential: Modifications to the pyranone core have led to derivatives with significant cytotoxic activity against various cancer cell lines and antimicrobial properties.[3] Research has shown that pyranone derivatives can be effective against lymphoma and leukemia.[4]
-
Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered vital for antioxidant activity.[3]
-
Broad Pharmacological Profile: The general class of 2-pyranones exhibits a wide range of biological effects, including analgesic, sedative, fungicide, antihypoxic, and muscle relaxant activities.[11]
-
Alzheimer's Disease Research: Pyran-based heterocycles are actively being investigated for the development of new drugs to treat Alzheimer's disease.[12]
-
Industrial Applications: Beyond pharmaceuticals, it is widely used as a flavoring agent and additive in the food and perfume industries due to its pleasant aroma.[4] It is particularly noted for imparting a jam-like sweetness characteristic of natural strawberries.[9]
Caption: Conceptual overview of Structure-Activity Relationships.
Safety and Handling
This compound is classified with the signal word "Warning". The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and following specific procedures for eye contact (P305+P351+P338).
For storage, the compound should be kept sealed in a dry environment at room temperature.
References
- 1. 3-HYDROXY-2-PYRONE | 496-64-0 [chemicalbook.com]
- 2. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 496-64-0 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 3-hydroxy-2-pyranone [webbook.nist.gov]
- 6. PubChemLite - this compound (C5H4O3) [pubchemlite.lcsb.uni.lu]
- 7. 3-hydroxy-2-pyranone (CAS 496-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 3-hydroxy-2-pyrone, 496-64-0 [thegoodscentscompany.com]
- 9. JPH041188A - Production of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 3-hydroxy-2H-pyran-2-one (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-hydroxy-2H-pyran-2-one, a versatile organic compound with applications in the pharmaceutical and fine chemical industries.[1] This document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.
Core Physical Properties
This compound is a pyranone derivative that exists as a solid at room temperature.[2][3] Its physical characteristics are crucial for its handling, formulation, and application in various chemical processes.
Data Presentation
The quantitative physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Melting Point of this compound
| Property | Reported Value (°C) | Citations |
| Melting Point | 92 - 94 | [2][4][5][6][7][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| Water | 43.1 g/L (at 0 °C) | [3][4][9] |
| Chloroform | Slightly Soluble | [3][4][9] |
| Methanol | Slightly Soluble | [3][4][9] |
| Ethanol | Soluble | [5][10] |
| Ether | Soluble | [4] |
Note: An estimated water solubility of 988.2 g/L at 25 °C has also been reported, but the lower value is more frequently cited.[5][7][10]
Experimental Protocols
The following sections describe detailed methodologies for the determination of the melting point and solubility of this compound. These are standardized procedures widely used in organic chemistry.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.[4] A pure compound will have a sharp melting point range of 0.5-1.0 °C, while impurities will lower and broaden this range.[4][8]
Protocol:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[2]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]
-
Heating: The sample is heated, initially at a faster rate to approach the anticipated melting point, and then the heating rate is slowed to 1-2 °C per minute about 15 °C below the expected melting point.[6]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Solubility Determination
Solubility is determined by adding a solute to a solvent until a saturated solution is formed.
Protocol:
-
Sample Preparation: A known mass of this compound is weighed out.
-
Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol) is added to a test tube containing the sample.[11]
-
Mixing: The mixture is vigorously shaken to facilitate dissolution.[11]
-
Observation: The mixture is observed to see if the solid completely dissolves. If it does, more solute is added in known increments until a saturated solution with excess solid is formed.
-
Quantification: For quantitative analysis, a known volume of the saturated supernatant is carefully removed and the solvent is evaporated to determine the mass of the dissolved solid.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Synthesis workflow of this compound from aldaric acid.[5]
Caption: Analytical workflow for the characterization of small organic molecules.[9][10][12]
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. This compound | 496-64-0 | Benchchem [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rroij.com [rroij.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one
Introduction
3-hydroxy-2H-pyran-2-one, a member of the α-pyrones class of heterocyclic compounds, is a molecule of significant interest in organic chemistry and drug development.[1] Its structure, featuring a six-membered ring with an oxygen atom and a ketone group, along with a hydroxyl group, imparts a unique bifunctional nature that makes it a versatile synthetic building block.[1] This pyranone scaffold is found in numerous natural products and serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a scaffold for derivatives with potential therapeutic applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4] It is also commonly referred to as 3-hydroxypyran-2-one, 3-hydroxy-2-pyrone, and isopyromucic acid.[3][5][6]
Chemical and Physical Properties
This compound is a white to light beige crystalline solid with a vanilla-like aroma.[7] It is soluble in various organic solvents like ethanol, methanol, and chloroform, but has limited solubility in water.[5][7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 496-64-0 | [3] |
| Molecular Formula | C₅H₄O₃ | [3] |
| Molecular Weight | 112.08 g/mol | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 92 - 93.8 °C | [3][7] |
| Boiling Point | 149.97 °C (rough estimate) to 286.00 °C (est) | [7][8] |
| Water Solubility | 43.1 g/L (at 0 °C) | [5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-hydroxypyran-2-one, 3-Hydroxy-2-pyrone | [3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives has been an active area of research.[1] Classical approaches often involve multi-step procedures, while modern methods focus on efficiency and the use of renewable starting materials.[1][9]
Protocol 1: Synthesis from D-xylonic acid
A method for producing this compound involves the acid-catalyzed heating of D-xylonic acid.[10] This approach is noted for its potential for large-scale synthesis and economic efficiency.[10]
Methodology:
-
D-xylonic acid (or its salt, where the counter-ion is an alkali or alkaline earth metal) is dissolved in an acidic medium, such as acetic acid.[10]
-
The reaction mixture is heated to a temperature range of 60-118 °C.[10]
-
The reaction is allowed to proceed for approximately 3-10 hours with stirring.[10]
-
Following the reaction, the mixture is cooled, and the pH is neutralized, for instance, by adding calcium carbonate.[10]
-
The resulting solution is filtered to remove any insoluble materials.[10]
-
The filtrate is then concentrated under reduced pressure to yield the crude product.[10]
-
Purification of the crude product can be achieved through techniques such as column chromatography (e.g., using a silica gel column with a hexane-ethyl acetate solvent system) to obtain pure this compound as white crystals.[10]
Protocol 2: Synthesis via Decarboxylation
Decarboxylation is a key step in several synthetic routes to this compound, often serving as the final step to convert a carboxylic acid precursor into the target pyrone.[1]
Methodology:
-
The precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, is subjected to thermal decarboxylation.[1]
-
This is achieved by heating the precursor at temperatures between 160–180°C.[1]
-
The heating process induces the elimination of carbon dioxide, yielding this compound.[1]
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activity and Applications in Drug Development
The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this compound have been extensively investigated for a range of pharmacological activities.
Anticancer Activity: A significant focus of research has been on the anticancer properties of pyranone derivatives.[1] Modifications to the this compound core have led to the development of compounds with notable cytotoxic activity against various cancer cell lines.[1] For instance, certain hydrazine-hydroxy-pyran-2-one derivatives have been synthesized and evaluated as potential anticancer agents.[11]
Antimicrobial Activity: The pyranone structure is also associated with antimicrobial effects.[12] Studies have shown that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria.[12] The introduction of different substituents on the pyran ring can modulate the antimicrobial potency.[12]
Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered crucial for its antioxidant activity.[1] Derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have demonstrated significant free radical scavenging capabilities.[1]
Applications in Drug Discovery: Due to its versatile chemical nature, this compound serves as a foundational building block for synthesizing more complex molecules.[13] It is a valuable intermediate in the development of new therapeutic agents, including those targeting Alzheimer's disease.[13][14] The pyran nucleus is a key component of several marketed drugs with diverse pharmacological actions.[14]
Caption: The central role of this compound as a scaffold for developing diverse bioactive derivatives.
In addition to its pharmaceutical applications, this compound is utilized in the food and fragrance industries.[7][10] Its characteristic sweet, jam-like, and vanilla-like aroma makes it a valuable additive in foods and perfumes.[7][10] It is found naturally as a flavor component in strawberries and figs, albeit in trace amounts.[10]
References
- 1. This compound | 496-64-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-2-pyranone [webbook.nist.gov]
- 5. 3-HYDROXY-2-PYRONE | 496-64-0 [chemicalbook.com]
- 6. This compound | 496-64-0 | Buy Now [molport.com]
- 7. chembk.com [chembk.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. JPH041188A - Production of this compound - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Hydroxy-2-Pyrone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrone derivatives, a class of heterocyclic compounds featuring a six-membered ring with an oxygen atom and a ketone group, have a rich and storied history in the annals of organic chemistry.[1] These compounds are broadly categorized into α-pyrones (2H-pyran-2-ones) and γ-pyrones.[1] Belonging to the former class, 3-hydroxy-2-pyrone (also known as 3-hydroxy-2H-pyran-2-one) has emerged as a molecule of significant interest. Its unique bifunctional nature, possessing both a hydroxyl group and a lactone moiety, renders it a highly versatile and valuable building block in organic synthesis.[1] The initial intrigue surrounding pyrones was sparked by their isolation from a variety of natural sources, including plants, fungi, and marine organisms, where they exhibit a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 3-hydroxy-2-pyrone and its derivatives, charting their journey from natural curiosities to pivotal scaffolds in modern drug discovery.[2]
Historical Context and Discovery
The exploration of pyrones began with early chemists isolating and elucidating the structures of these compounds from natural products.[1] This foundational work laid the groundwork for understanding the chemical and biological importance of the pyrone core. The 3-hydroxy-2-pyrone framework is a key structural motif present in numerous natural products, and its presence is often correlated with significant biological activity.[1] For instance, this compound has been identified in Actinidia chinensis (kiwifruit) and is also a component of brandy spirit.[3][4] The investigation into these naturally occurring molecules has been a primary driver in advancing the chemistry of the 3-hydroxy-2-pyrone scaffold.[1]
Physicochemical Properties of 3-Hydroxy-2-Pyrone
A clear understanding of the fundamental properties of the parent compound is crucial for its application in synthesis and biological studies.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃ | [3][5] |
| Molecular Weight | 112.08 g/mol | [3] |
| Monoisotopic Mass | 112.016043985 Da | [3] |
| Appearance | Solid, Light Beige to Beige | [3][6] |
| Melting Point | 92-94 °C | [3][7] |
| Boiling Point (est.) | 285-286 °C @ 760 mmHg | [7] |
| Water Solubility | 43.1 g/L (0 °C) | [6] |
| CAS Number | 496-64-0 | [3][5] |
Synthetic Methodologies: From Classical Routes to Green Chemistry
The synthesis of 3-hydroxy-2-pyrones has evolved significantly, moving from multi-step classical methods to more efficient and environmentally benign modern techniques.
Classical Synthetic Approaches
Early methods for synthesizing 3-hydroxy-2-pyrone often relied on decarboxylation as a key final step.[1] The direct precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, can be converted to the target compound through thermal decarboxylation, typically by heating at temperatures between 160–180°C to induce the elimination of carbon dioxide.[1]
A significant breakthrough in the synthesis of these pyrones came from the utilization of aldaric acids, such as mucic and glucaric acid, which are derived from renewable biomass sources.[1][8] This approach represents a cornerstone in the "green" synthesis of these valuable compounds.[8] The process involves converting these C6 sugar acids into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts using acetic anhydride.[1][8] Subsequent hydrolysis of the acetyl group with hydrochloric acid yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is then decarboxylated to afford 3-hydroxy-2-pyrone in very high yields.[1][8]
Modern Synthetic Strategies
Contemporary research has focused on developing more streamlined and versatile synthetic protocols.
-
Knoevenagel-type Condensations: This methodology can be adapted to construct the heterocyclic pyrone ring system, typically involving the base-catalyzed condensation of an active methylene compound with a carbonyl group.[1]
-
Catalytic Methods: Rhodium-catalyzed oxidative intermolecular reactions of various substituted acids with alkynes have been reported as a straightforward and effective method for synthesizing 2-pyrone compounds.[9]
-
Biomimetic Strategies: For the related 4-hydroxy-2-pyrones, biomimetic strategies based on the cyclization of 1,3,5-tricarbonyl compounds are the most common, mimicking the action of polyketide synthases in nature.[10]
The following diagram illustrates a sustainable synthesis pathway starting from aldaric acids.
Caption: Synthesis pathway from renewable aldaric acids.
Experimental Protocol: Gram-Scale Preparation of 3-Hydroxy-2-Pyrone from Galactaric Acid (Mucic Acid)
This protocol is adapted from a reported green procedure for the synthesis of 3-hydroxy-2-pyrone.[8]
Step 1: Synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1)
-
A suspension of mucic acid (10.0 g, 47.6 mmol) in acetic anhydride (28 mL, 297 mmol) is prepared in a round-bottomed flask.
-
Pyridine (15 mL, 187 mmol) is added dropwise to the suspension while stirring.
-
The reaction mixture is heated to 80 °C and maintained at this temperature for 2 hours.
-
After cooling to room temperature, the mixture is poured into ice water (100 mL).
-
Concentrated hydrochloric acid (32%, 20 mL) is added, and the mixture is stirred at room temperature for 16 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude intermediate product 1 .
Step 2: Synthesis of 3-hydroxy-2-pyrone (2)
-
In a round-bottomed flask, the crude 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1 ) (1.31 g, purity 90%, 7.57 mmol) is dispersed in water (26 mL).[9]
-
The mixture is heated to reflux and stirred for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the water is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to afford the final product, 3-hydroxy-2-pyrone (2 ).
This protocol is a representative example. Researchers should consult the original literature for precise conditions and safety information.
Biological Activities and Applications in Drug Development
The 3-hydroxy-2-pyrone scaffold is not only a synthetic curiosity but also a pharmacophore of considerable interest. Pyrone-based derivatives possess remarkable and diverse biological properties, establishing them as valuable compounds for drug development.[9]
Table of Reported Biological Activities:
| Activity | Description | Reference(s) |
| Antimicrobial | Derivatives have shown activity against various bacteria and fungi. Dehydroacetic acid, a related pyrone, is used as an antibacterial and fungicidal food preservative. | [9][11] |
| Antiviral | Certain pyrone moieties exhibit potential antiviral properties. | [9] |
| Anticancer / Cytotoxic | The 2H-pyran-2-one framework is a subject of extensive research for its anticancer properties. Some derivatives show moderate cytotoxicity against cancer cell lines. | [1][9] |
| Anti-inflammatory | Hispidin, a naturally occurring styryl-4-hydroxy-2-pyrone, displays significant anti-inflammatory effects. | [10][11] |
| Antioxidant | The phenolic hydroxyl group in many pyrone derivatives contributes to their antioxidant capabilities. | [1][2] |
| Enzyme Inhibition | Aspopyrone A, isolated from an Aspergillus species, showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). | [11] |
The following diagram illustrates the relationship between the pyrone core, its sources, and its diverse biological functions.
Caption: The central role of the pyrone scaffold.
A Versatile Building Block in Organic Synthesis
Beyond its intrinsic biological activities, 3-hydroxy-2-pyrone is highly valued as a versatile precursor for synthesizing more complex molecules.[1] Its functional groups allow for a wide array of chemical transformations.[1] A particularly important application is its use as a competent diene in Diels-Alder reactions, providing a powerful tool for constructing bicyclolactones, which can be further transformed into important dienes or aromatic compounds.[1][9] This reactivity makes it a key intermediate in the construction of diverse heterocyclic and carbocyclic systems.[1]
Caption: Versatility in organic synthesis workflows.
Conclusion and Future Outlook
The journey of 3-hydroxy-2-pyrone compounds, from their initial discovery in natural sources to their current status as indispensable synthetic platforms, highlights a remarkable progression in chemical science. The development of sustainable synthetic routes from renewable feedstocks has further enhanced their appeal.[8][9] The diverse pharmacological activities exhibited by pyrone derivatives continue to position them as promising lead compounds in drug discovery programs targeting a range of diseases.[2] Future research will likely focus on expanding the library of synthetic derivatives, further exploring their structure-activity relationships through advanced computational and experimental tools, and harnessing their unique reactivity to construct novel molecular architectures with therapeutic potential. The humble pyrone ring, particularly the 3-hydroxy-2-pyrone scaffold, is set to remain a cornerstone of both natural product chemistry and medicinal chemistry for the foreseeable future.
References
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- 2. iosrjournals.org [iosrjournals.org]
- 3. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-2-pyrone, 496-64-0 [perflavory.com]
- 5. 3-hydroxy-2-pyranone [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. 3-hydroxy-2-pyrone, 496-64-0 [thegoodscentscompany.com]
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- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to Theoretical Stability Analysis of 3-hydroxy-2H-pyran-2-one and Its Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to assess the stability of 3-hydroxy-2H-pyran-2-one and its derivatives. The 2H-pyran-2-one framework is a crucial scaffold found in numerous natural products and is significant in the development of new therapeutic agents[1][2][3]. Understanding the relative stability of its various forms, particularly its tautomers, is critical for predicting chemical reactivity, biological activity, and drug design. This document outlines the common tautomeric forms, details the computational protocols for their analysis, presents key quantitative data from a representative study, and uses visualizations to clarify complex workflows and relationships.
Tautomerism and Conformational Landscape
The stability of pyranone derivatives is heavily influenced by tautomerism. For hydroxylated pyran-2-ones, the molecule can exist in multiple forms, primarily different enol tautomers. Studies have shown that among the potential tautomeric forms of pyrones, two enolic forms often predominate[4]. The equilibrium between these tautomers is a key determinant of the molecule's overall properties.
Theoretical studies typically focus on identifying the most stable tautomer by calculating the relative energies of all viable structures. For example, in a detailed study of a 3-acyl-4-hydroxy-6-alkyl-2H-pyran-2-one derivative, two primary enol tautomers, designated A (4-hydroxy enol) and B, were investigated[3][4]. The 4-hydroxy enol form (A) was found to be the dominant and more stable tautomer, a stability attributed in part to the formation of a strong intramolecular hydrogen bond[3][4].
Caption: Tautomeric equilibrium between the two primary enol forms of a pyran-2-one derivative.
Computational Methodologies and Protocols
Theoretical investigations into molecular stability do not have wet-lab experiments but instead rely on rigorous computational protocols. These protocols are designed to model the molecule's quantum mechanical behavior and predict its properties. A typical workflow involves geometry optimization, frequency analysis, and energy calculation, often incorporating solvent effects.
Density Functional Theory (DFT) is the most common quantum-chemical method for these studies, offering a good balance between accuracy and computational cost[4][5][6][7].
Detailed Computational Protocol:
-
Initial Structure Generation: Plausible 3D structures for all potential tautomers and conformers are generated.
-
Geometry Optimization: The geometry of each structure is fully optimized without any constraints to find the lowest energy conformation on the potential energy surface. A common level of theory for this step is DFT using the B3LYP functional with a basis set like 6-31G(d,p)[5][8].
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for each optimized structure at the same level of theory. This step serves two purposes:
-
Single-Point Energy Refinement: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust functional (e.g., M06-2X, ωB97XD) and a larger basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ)[6][7][8].
-
Solvent Effects Simulation: The influence of a solvent is modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly alter the relative stabilities and populations of tautomers[4][7].
-
Data Analysis: The final Gibbs free energies of the tautomers are compared to determine their relative stabilities and predict their equilibrium populations using the Boltzmann distribution[3][4]. Reactivity descriptors and other electronic properties can also be calculated[1][4].
Caption: Workflow for theoretical stability analysis of molecular tautomers.
Quantitative Data and Analysis
In this study, the 4-hydroxy enol tautomer (A) was consistently found to be more stable than the alternative enol tautomer (B)[3][4]. The relative stability was quantified by calculating the Gibbs free energy.
Table 1: Calculated Gibbs Free Energy and Population of Tautomers Data from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one at the DFT/B3LYP/6-311G* level.[4]*
| Tautomer | Solvent | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| A | Acetonitrile (polar) | 0.00 | > 99 |
| B | Acetonitrile (polar) | 4.30 | < 1 |
| A | Chloroform (less polar) | 0.00 | ~87 |
| B | Chloroform (less polar) | 1.20 | ~13 |
The data clearly shows that Tautomer A is dominant. However, the population of the less stable Tautomer B increases in a less polar solvent (chloroform), indicating that solvent choice can influence the tautomeric equilibrium[3][4].
The tautomeric transformation also leads to significant changes in molecular geometry, particularly in bond lengths within the pyran ring and the associated functional groups[4].
Table 2: Selected Calculated Bond Lengths (Å) of Tautomers Data from the same study as Table 1.[4]
| Bond | Tautomer A | Tautomer B |
| O(3)–C(7) | 1.313 | 1.259 |
| O(4)–C(27) | 1.250 | 1.302 |
| C(6)–C(7) | 1.413 | 1.458 |
| C(6)–C(27) | 1.467 | 1.411 |
These geometric changes are correlated with a delocalization of charge and a change in the molecule's reactivity profile[4].
Factors Influencing Stability
The relative stability of pyran-2-one tautomers is not governed by a single factor but is rather the result of a delicate balance of several effects. Computational studies help dissect these contributions.
Caption: Key factors influencing the calculated stability of pyran-2-one tautomers.
-
Intramolecular Hydrogen Bonding: The formation of a strong intramolecular hydrogen bond is a primary stabilizing factor. In the case of the studied derivative, the more stable tautomer A features such a bond, with a calculated O-O distance of 2.473 Å[3][4].
-
Aromaticity and Conjugation: The delocalization of π-electrons within the pyran ring contributes to stability. Tautomerization alters the pattern of conjugation, and the form with the most favorable electronic delocalization is preferred.
-
Solvent Effects: As shown in Table 1, the polarity of the solvent can shift the tautomeric equilibrium. Polar solvents may preferentially stabilize a tautomer with a larger dipole moment. The dipole moment was calculated to be higher for the more stable form A[4].
Conclusion
Theoretical studies, predominantly using Density Functional Theory, are indispensable tools for understanding the stability of this compound and its derivatives. These computational analyses consistently show that the stability is a result of interplay between different tautomeric forms.
Key findings from representative studies indicate that a 4-hydroxy enol tautomer is often the most stable form, largely due to stabilization from an intramolecular hydrogen bond. Furthermore, environmental factors, particularly solvent polarity, can modulate the tautomeric equilibrium. The computational protocols and insights detailed in this guide provide a robust framework for researchers and drug developers to predict the behavior of this important class of heterocyclic compounds, ultimately aiding in the rational design of new and effective therapeutic agents.
References
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- 2. tandfonline.com [tandfonline.com]
- 3. scifiniti.com [scifiniti.com]
- 4. scifiniti.com [scifiniti.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one: Functional Groups and Reactivity for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2H-pyran-2-one, a versatile heterocyclic compound, has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, including a conjugated lactone, a vinyl ether, and an enolic hydroxyl group, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the functional groups, reactivity, and potential therapeutic applications of this compound, with a focus on its role in modulating key cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and signaling cascades are presented to facilitate further research and application in drug discovery.
Core Structure and Functional Groups
This compound (CAS No: 496-64-0, Molecular Formula: C₅H₄O₃, Molecular Weight: 112.08 g/mol ) is an α-pyrone characterized by a six-membered ring containing an oxygen atom and a ketone group.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a lactone moiety, makes it a highly valuable and versatile molecule in organic synthesis.[1] The key functional groups that dictate its chemical behavior are:
-
α,β-Unsaturated Lactone: This is the core of the pyran-2-one ring. The ester within the ring (lactone) is conjugated with a carbon-carbon double bond, influencing its electrophilicity and participation in cycloaddition reactions.
-
Enolic Hydroxyl Group: The hydroxyl group at the C3 position is part of an enol system, which can tautomerize. This group can act as a nucleophile, an acid, or a directing group in various reactions.
-
Vinyl Ether: The endocyclic oxygen atom is part of a vinyl ether system, which can be susceptible to hydrolysis under acidic conditions and influences the electron distribution within the ring.
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.32 | dd | 6.2, 1.5 | H-6 |
| 6.28 | dd | 9.5, 1.5 | H-4 | |
| 6.15 | dd | 9.5, 6.2 | H-5 | |
| 5.80 | br s | - | OH | |
| ¹³C NMR | 162.5 | - | - | C-2 |
| 145.0 | - | - | C-6 | |
| 140.1 | - | - | C-4 | |
| 125.8 | - | - | C-3 | |
| 102.9 | - | - | C-5 |
Note: ¹H NMR data is for a related compound, 5-bromo-2H-pyran-2-one, and serves as a representative example.[2] Specific shifts for this compound may vary.
Table 2: IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |
| IR (KBr, cm⁻¹) | 3350, 3200, 3080, 1690, 1640, 1560 | O-H stretch (broad), C-H stretch (aromatic/vinylic), C=O stretch (lactone), C=C stretch |
| Mass Spec (m/z) | 113 [M+H]⁺, 112 (M⁺), 84, 69, 55 | Molecular ion and characteristic fragmentation pattern |
IR and MS data sourced from a patent for the synthesis of this compound.[1]
Chemical Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound provides multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules.[3]
Diels-Alder Reactions
As an electron-deficient diene, this compound can participate in Diels-Alder reactions with various dienophiles. This reaction provides a powerful tool for the construction of bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic systems. The reaction proceeds with high regioselectivity and stereospecificity.[4]
Nucleophilic Acyl Substitution
The lactone functionality in this compound can undergo nucleophilic acyl substitution, although it is generally less reactive than acyclic esters due to ring strain. Strong nucleophiles can open the lactone ring, providing a route to functionalized open-chain compounds.
Reactions of the Hydroxyl Group
The enolic hydroxyl group can be readily alkylated or acylated to produce a variety of derivatives. These reactions can be used to protect the hydroxyl group or to introduce new functional groups into the molecule.
A common reaction involving the hydroxyl group is its esterification. The reaction of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salts with acetic anhydride is a key step in one of the synthetic routes to this compound.[1]
-
Reactants: 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salt, acetic anhydride.
-
Solvent: The reaction can be performed under various pH conditions.[5]
-
Procedure: The carboxylic acid salt is treated with acetic anhydride.
-
Work-up: The resulting 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt is then hydrolyzed with an acid like hydrochloric acid to remove the acetyl group.[1]
-
Final Step: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is then decarboxylated thermally to yield this compound.[1][5]
Synthesis of this compound
Several synthetic routes to this compound have been developed, often starting from readily available precursors.
From Mucic Acid
A well-established method involves the decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is derived from mucic acid (a C6 aldaric acid).[1][6]
A patent describes a method for producing this compound by heating D-xylonic acid or its salts in the presence of an acid.[1]
-
Starting Material: Calcium salt of D-xylonic acid (1 g).
-
Reagents: Acetic acid (5 ml), Water (1 ml).
-
Procedure: The starting material is dissolved in a mixture of acetic acid and water and heated to reflux. Acetic acid is added dropwise while acetic acid and water are distilled off. The reaction temperature is gradually increased from 100°C to 118°C.
-
Purification: The resulting tar-like substance is purified by silica gel column chromatography (n-hexane-ethyl acetate) to yield white crystals of this compound.
Table 3: Yields of this compound Synthesis
| Starting Material | Method | Yield |
| D-xylonic acid salt | Acid-catalyzed cyclization and decarboxylation | Not specified |
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | Thermal decarboxylation (160-180°C) | Very high yield |
Role in Drug Development and Signaling Pathways
Derivatives of 2H-pyran-2-one have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1] This has positioned the this compound scaffold as a promising starting point for the development of new therapeutic agents.[7]
Anticancer Activity and Modulation of MAPK and PI3K/Akt Signaling Pathways
A derivative of this compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has shown potent anti-leukemic activity in various acute myeloid leukemia (AML) cell lines and primary leukemic blasts.[8] This compound was found to induce cell cycle arrest and apoptosis.[8] Mechanistic studies revealed that its antileukemic effect is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3 Kinase (PI3K)/Akt signaling pathway.[8]
Specifically, the compound led to the activation of p-ERK and p38 MAPK, and the downregulation of p-Akt, p-Raf, and p-PDK.[8] Furthermore, it suppressed the NF-κB signaling pathway.[8]
Conclusion
This compound is a multifaceted molecule with significant potential in organic synthesis and drug discovery. Its rich chemistry, stemming from the interplay of its lactone, vinyl ether, and enolic hydroxyl functional groups, allows for the creation of diverse molecular architectures. The demonstrated ability of its derivatives to modulate critical cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, underscores its importance as a scaffold for the development of novel anticancer agents. This guide provides a foundational understanding of the properties and reactivity of this compound, intended to spur further investigation and innovation in the application of this versatile compound in therapeutic development.
References
- 1. JPH041188A - Production of this compound - Google Patents [patents.google.com]
- 2. This compound | 496-64-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxy-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2H-pyran-2-one is a naturally occurring lactone found in various biological systems and food products. Its structural motif is present in a number of biologically active compounds, making its accurate quantification crucial for research in pharmacology, food science, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the performance of three common analytical methods for the quantification of this compound is presented below. This allows for a direct comparison of the key quantitative parameters of each technique.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | 15 ng/mL |
| Recovery (%) | 92 - 103% | 95 - 105% | 90 - 108% |
| Precision (%RSD) | < 5% | < 3% | < 6% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or cell culture media.
a. Sample Preparation (Aqueous Matrix)
-
Filter the aqueous sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
b. HPLC-UV Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[1][2]
a. Sample Preparation (Biological Matrix)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 113.0 -> Product ion (Q3) m/z 85.0
-
Internal Standard: (adjust based on the specific standard used)
-
c. Calibration
Spike known amounts of this compound into a blank biological matrix and perform the sample preparation as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in volatile and semi-volatile samples, or after derivatization to increase volatility.
a. Sample Preparation and Derivatization
-
Extract the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
To the residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat at 70 °C for 30 minutes.
b. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
c. Calibration
Prepare a series of derivatized standards of this compound and inject them into the GC-MS. Construct a calibration curve by plotting the peak area of a selected ion against the concentration.
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix.
Logical Relationship of Analytical Methods
This diagram shows the logical relationship and suitability of the described analytical methods based on sample complexity and required sensitivity.
References
Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2H-pyran-2-one is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a hydroxyl group and a lactone moiety, allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic and carbocyclic systems.[1] This pyran-2-one framework is a key structural motif found in numerous natural products exhibiting significant biological activities, including anticancer, antimicrobial, and antioxidant effects.[1] These application notes provide detailed protocols for several key transformations of this compound and its derivatives, including the synthesis of substituted pyran-2-ones, their conversion to pyridinones, and their use in Diels-Alder cycloadditions.
I. Synthesis of Substituted 4-Hydroxy-2-pyrone Derivatives
The synthesis of substituted 4-hydroxy-2-pyrones is a crucial first step for creating a diverse library of compounds for further synthetic elaboration. A robust one-pot procedure allows for the efficient synthesis of 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones
This protocol describes a one-pot reaction of an arylacetic acid and diethyl oxalacetate.
Materials:
-
Arylacetic acid (1.0 eq.)
-
Oxalyl chloride (1.0 eq.)
-
Diethyl oxalacetate sodium salt (1.0 eq.)
-
Triethylamine (2.0 eq.)
-
Dry Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen atmosphere
-
Ethyl acetate
-
Water
Procedure:
-
To a freshly dried THF solution (10 mL) of the respective arylacetic acid (1.0 eq.) and oxalyl chloride (1.0 eq.), add a catalytic amount of DMF at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture for 1.0–1.5 hours, allowing it to warm to room temperature.
-
Add a solution of diethyl oxalacetate sodium salt (1.0 eq.) in dry THF, followed by the addition of triethylamine (2.0 eq.).
-
Stir the reaction mixture for an additional 12–15 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), remove the THF in vacuo.
-
Add water (50 mL) to the reaction mixture and stir for 15 minutes at room temperature.
-
Filter the crude product and recrystallize from ethyl acetate to yield the pure 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one.[2]
Data Presentation: Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones
| Entry | Aryl Group | Product | Yield (%) |
| 1 | Phenyl | 5a | 61 |
| 2 | 2-Fluorophenyl | 5b | 42 |
| 3 | 4-Fluorophenyl | 5c | 45 |
| 4 | 2-Chlorophenyl | 5d | 38 |
| 5 | 4-Chlorophenyl | 5f | 30 |
| 6 | 4-Bromophenyl | 5g | 57 |
| 7 | 2-Methylphenyl | 5h | 42 |
| 8 | 3-Methylphenyl | 5i | 48 |
| 9 | 4-Methylphenyl | 5j | 51 |
| 10 | 2-Methoxyphenyl | 5k | 39 |
| 11 | 3-Methoxyphenyl | 5l | 40 |
| 12 | 4-Methoxyphenyl | 5m | 37 |
Table adapted from data presented in ChemInform Abstract.[2]
Logical Workflow for One-Pot Synthesis
Caption: One-pot synthesis of 3-aryl-4-hydroxy-2-pyrones.
II. Synthesis of Pyridinone Derivatives
The pyran-2-one ring can be readily converted to the corresponding pyridinone ring, a scaffold present in many biologically active compounds. This transformation is typically achieved by reaction with primary amines.
Experimental Protocol: Synthesis of Pyrano[3,2-c]pyridones
This protocol describes a three-component reaction of a 4-hydroxypyridin-2(1H)-one, an aldehyde, and malononitrile.
Materials:
-
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)
-
Aromatic aldehyde (0.8 mmol)
-
Malononitrile (0.8 mmol)
-
Triethylamine (0.05 mL)
-
Ethanol (96% aqueous solution, 3 mL)
-
Dimethylformamide (DMF) for recrystallization (if necessary)
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), the corresponding aldehyde (0.8 mmol), malononitrile (0.8 mmol), and triethylamine (0.05 mL) in ethanol (3 mL).
-
Reflux the reaction mixture for 50 minutes.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with ethanol (5 mL).
-
If necessary, recrystallize the product from DMF.[3]
Data Presentation: Synthesis of Pyrano[3,2-c]pyridone Derivatives
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 8 | 85 |
| 2 | 4-Methylbenzaldehyde | 9 | 82 |
| 3 | 4-Methoxybenzaldehyde | 10 | 90 |
| 4 | 4-Chlorobenzaldehyde | 11 | 88 |
| 5 | 4-Bromobenzaldehyde | 12 | 85 |
| 6 | 4-Fluorobenzaldehyde | 13 | 83 |
| 7 | 4-Nitrobenzaldehyde | 14 | 75 |
| 8 | 2-Chlorobenzaldehyde | 15 | 80 |
| 9 | 2-Thiophenecarboxaldehyde | 16 | 78 |
Table adapted from data presented in Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis.[3]
Signaling Pathway Diagram for Pyrano[3,2-c]pyridone Synthesis
Caption: Multicomponent reaction for pyranopyridone synthesis.
III. Diels-Alder Reactions of 2H-Pyran-2-ones
2H-Pyran-2-ones can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. The reaction often proceeds with high regio- and stereoselectivity.
Experimental Protocol: Diels-Alder Reaction of a 2H-Pyran-2-one with N-Phenylmaleimide
This protocol describes the microwave-catalyzed Diels-Alder reaction of 4,6-disubstituted-2H-pyran-2-ones with N-phenylmaleimide.
Materials:
-
4,6-Disubstituted-2H-pyran-2-one
-
N-Phenylmaleimide
-
Solvent (e.g., o-dichlorobenzene)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 4,6-disubstituted-2H-pyran-2-one and N-phenylmaleimide in a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time to drive the reaction to completion.
-
After cooling, the reaction mixture is purified by column chromatography to isolate the Diels-Alder adduct.
Note: Specific reaction conditions (temperature, time, and solvent) will vary depending on the specific substrates used.
Data Presentation: Spectroscopic Data of a Representative Diels-Alder Adduct
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| Diels-Alder adduct of 2H-pyran-2-one and maleic anhydride | 3.31 (d, 1H, J=8.4 Hz), 4.72 (d, 1H, J=6.8 Hz), 3.19 (dd, 1H, J=8.4, 6.8 Hz), 7.01-7.36 (m, 8H) | 45.9, 47.7, 124.2, 125.0, 126.7, 126.9, 138.8, 141.6, 176.9 | 3070, 2980, 1780, 1710, 1600, 1450 |
Spectroscopic data are representative and compiled from various sources describing similar adducts.[4]
Experimental Workflow for Diels-Alder Reaction
Caption: Microwave-assisted Diels-Alder reaction workflow.
IV. Application in the Synthesis of Bioactive Compounds
The derivatives of this compound are valuable precursors for the synthesis of compounds with interesting biological activities, including antifungal agents.
Synthesis of Antifungal Pyrazole Derivatives
Pyrazole-containing compounds are known for their broad-spectrum antifungal activities. The following outlines a general approach to synthesizing novel pyrazole analogues.
General Synthetic Approach: A three-component reaction involving a β-ketoester, a hydrazine, and a 1,3-dicarbonyl compound can be employed to construct the pyrazole ring. The resulting pyrazole can then be further functionalized. While a direct synthesis from this compound is not detailed here, the pyranone can be a precursor to the required β-ketoester or 1,3-dicarbonyl starting materials through ring-opening reactions.
Data Presentation: Antifungal Activity of Pyrazole Analogues
| Compound | Fungus | EC50 (µM) |
| 1v | F. graminearum | 0.0530 |
| Pyraclostrobin (Commercial) | F. graminearum | >0.0530 |
Table adapted from data presented in Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues.[5]
This data highlights the potential for developing highly active antifungal agents based on scaffolds accessible from pyran-2-one precursors.
Conclusion
This compound and its derivatives are undeniably powerful and versatile precursors in the field of organic synthesis. The protocols and data presented herein demonstrate their utility in constructing a diverse array of complex molecules, including substituted pyran-2-ones, pyridinones, and polycyclic systems via Diels-Alder reactions. The accessibility of these compounds and the efficiency of their transformations make them highly attractive starting materials for the development of novel pharmaceuticals and other functional organic materials. Further exploration of the reactivity of this scaffold is certain to lead to the discovery of new and innovative synthetic methodologies and bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy-2H-pyran-2-one Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 3-hydroxy-2H-pyran-2-one derivatives, including quantitative data on their activity, detailed experimental protocols for evaluation, and a proposed mechanism of action. This information is intended to facilitate the research and development of novel antimicrobial agents based on this promising chemical scaffold.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their antimicrobial potential against a broad spectrum of pathogenic bacteria and fungi is of particular importance in the face of rising antimicrobial resistance. This document outlines the antimicrobial activity of a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data is summarized in the tables below.
Table 1: Antibacterial Activity of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives (MIC in µg/mL) [1][2]
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |
| 8c | 8 | >512 | 256 | >512 |
| Reference (Ceftazidime) | 4 | - | - | - |
Table 2: Antifungal Activity of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives (MIC in µg/mL) [1][2]
| Compound | Candida albicans | Candida krusei | Candida parapsilosis |
| 8c | 64 | 4 | 16 |
| Reference (Fluconazole) | - | 64 | - |
Note: Compound 8c is 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide].[2]
Experimental Protocols
The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) values, a critical parameter for assessing the antimicrobial potency of chemical compounds.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Agar Disk Diffusion Method (Qualitative Screening)
This method is used for preliminary screening of the antimicrobial activity of the compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds
-
Bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
While the exact signaling pathways affected by this compound derivatives are still under investigation, a plausible mechanism of action, based on studies of structurally related compounds, is the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, transcription, and repair.
Caption: Proposed inhibition of DNA gyrase by derivatives.
References
Application Notes and Protocols for the HPLC Analysis of 3-Hydroxy-2H-pyran-2-one
These application notes provide a comprehensive guide for the quantitative analysis of 3-hydroxy-2H-pyran-2-one using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a heterocyclic organic compound belonging to the pyranone class.[1] It serves as a versatile building block in the synthesis of various pharmaceutical compounds and is found in some natural products. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Reversed-phase HPLC with UV detection is a widely used and effective technique for the analysis of polar aromatic compounds like this compound.[2]
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Due to the polar nature of this compound, a polar-modified C18 column is recommended to enhance retention and improve peak shape.[3] Detection is achieved using a UV-Vis detector, as the pyranone structure exhibits significant absorbance in the UV region.[4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase column with a polar-embedded or polar-endcapped C18 stationary phase is recommended for optimal retention and peak shape of polar analytes.[3] A common dimension is 4.6 x 150 mm with 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Additives: Formic acid or acetic acid (analytical grade).
-
Standard: this compound reference standard of known purity (e.g., >95%).[5][6]
-
Sample Vials: Amber glass vials to protect the analyte from light.
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general guideline for a simple matrix is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
Chromatographic Conditions
The following are recommended starting conditions and can be optimized for specific applications:
| Parameter | Recommended Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables. Below is an example of a calibration curve data table.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 5.21 | 15,234 |
| 5 | 5.20 | 76,170 |
| 10 | 5.22 | 151,980 |
| 25 | 5.21 | 380,500 |
| 50 | 5.20 | 762,100 |
| 100 | 5.21 | 1,525,000 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthonix, Inc > 496-64-0 | this compound [synthonix.com]
- 6. This compound | 496-64-0 [sigmaaldrich.com]
Application Notes: Derivatization of 3-Hydroxy-2H-pyran-2-one for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-hydroxy-2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and serving as a versatile building block for synthetic compounds.[1] Its inherent chemical features, including a hydroxyl group and a lactone moiety, allow for a wide range of chemical modifications. These derivatization strategies are pivotal for enhancing the compound's pharmacokinetic properties and biological activities. Research has extensively demonstrated that modifications to the pyran-2-one core can lead to potent anticancer, antimicrobial, and antioxidant agents, making it a focal point in the search for new therapeutic leads.[2][3][4]
Application 1: Enhancement of Anticancer Activity
Derivatization of the pyran-2-one scaffold has yielded compounds with significant cytotoxic activity against various cancer cell lines.[3][4] Modifications often involve multicomponent reactions to create fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles or benzo[f]chromenes, which have shown promising anti-proliferative effects.[5][6] Studies indicate that these derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells.[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various pyran-2-one derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Fused Pyran Derivative 6e | MCF-7 (Breast) | 12.46 ± 2.72 | [5] |
| Fused Pyran Derivative 14b | A549 (Lung) | 0.23 ± 0.12 | [5] |
| Fused Pyran Derivative 8c | HCT-116 (Colon) | 7.58 ± 1.01 | [5] |
| Benzo[f]chromene 4m | MCF-7 (Breast) | 1.3 | [6] |
| Benzo[f]chromene 4j | HCT-116 (Colon) | 4.19 | [6] |
| Benzo[f]chromene 4n | HepG-2 (Liver) | 3.52 | [6] |
| Dihydropyridine-Coumarin 3d | Breast Cancer Cell Line | 0.018 | [7] |
| Pyrazolo-pyrimidine 4 | HEPG2 (Liver) | 0.31 | [8] |
Application 2: Enhancement of Antimicrobial Activity
Synthetic modification of the pyran-2-one core has led to the development of potent antibacterial and antifungal agents. Strategies include fusing the pyran ring with other heterocycles like pyrazole or incorporating various substituted phenyl rings.[9] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][9]
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) for selected pyran-2-one derivatives, indicating the lowest concentration that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzo[f]chromene 4g | Escherichia coli | 250 | [6] |
| Benzo[f]chromene 4g | Klebsiella pneumonia | 500 | [6] |
| Benzo[f]chromene 4g | Staphylococcus aureus (MRSA) | 500 | [6] |
| Pyrano[2,3-c]pyrazole 5c | Klebsiella pneumonia | 6.25 | [9] |
| Pyrano[2,3-c]pyrazole 5c | Listeria monocytogenes | 50 | [9] |
| Pyrazoline Derivative 22 | Enterococcus faecalis | 32 | [10] |
| Pyrazoline Derivative 24 | Enterococcus faecalis | 32 | [10] |
Application 3: Enhancement of Antioxidant Activity
The pyran-2-one structure is a known scaffold for compounds with significant antioxidant properties.[11] The hydroxyl group on the pyranone ring is considered crucial for this activity. Derivatization can modulate this property, and various assays are used to quantify the radical scavenging potential of the resulting compounds.
Quantitative Data: In Vitro Antioxidant Activity
This table summarizes the antioxidant capacity of pyran-2-one derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
| Compound Class/Derivative | Assay | IC₅₀ (mM) | Reference |
| 4H-Pyran Derivative 4j | DPPH | 0.194 ± 0.011 | [11] |
| 4H-Pyran Derivative 4g | DPPH | 0.329 ± 0.042 | [11] |
| 4H-Pyran Derivative 4m | DPPH | 0.421 ± 0.017 | [11] |
| Butylated Hydroxytoluene (BHT) | DPPH | 0.245 ± 0.027 | [11] |
| 2-amino-pyran Derivative (I32 ) | DPPH | 80% scavenging at 200 µg/mL | [12] |
Experimental Protocols
Protocol 1: General Synthesis of Fused 4H-Pyran Derivatives
This protocol describes a general one-pot, multi-component reaction for synthesizing biologically active pyran derivatives, adapted from established green chemistry methods.[5][11]
Materials:
-
An appropriate aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)[5]
-
An active methylene compound (e.g., ethyl acetoacetate, 4-hydroxycoumarin) (1 mmol)[5][11]
-
Round-bottom flask, condenser, magnetic stirrer with hotplate.
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the solvent (10 mL).
-
Add a catalytic amount of piperidine (or other suitable base).
-
Stir the mixture at room temperature or under reflux, or irradiate using a microwave synthesizer, for the time required to complete the reaction (typically 2-6 hours, monitored by TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyran derivative.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).[11][13]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in 100 µL of culture medium per well.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib, Doxorubicin).[6][8]
-
Incubate the plate for another 24-48 hours.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value by plotting cell viability against compound concentration.
Protocol 3: Antimicrobial Susceptibility (Microbroth Dilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds using the broth microdilution method.[9][10]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)[6]
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Synthesized pyran derivatives (dissolved in DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control.[6][10]
-
96-well microtiter plates, incubator (35±1°C).
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (e.g., 2000 µg/mL) to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35±1°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[9]
Visualizations
Caption: Workflow for derivatization and bioactivity screening.
Caption: Putative apoptotic pathway targeted by anticancer pyran derivatives.
Caption: Logical flow of in vitro bioactivity screening and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. turkjps.org [turkjps.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2H-pyran-2-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. This scaffold is present in numerous natural products and serves as a valuable building block for the synthesis of a wide array of pharmacologically active molecules.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the applications of this compound in medicinal chemistry, including key synthesis protocols, quantitative biological activity data, and detailed experimental methodologies for evaluating their therapeutic potential.
Introduction
The 2H-pyran-2-one structural motif is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds.[1] The presence of a hydroxyl group at the 3-position, as seen in this compound, enhances the molecule's functionality, making it a versatile precursor for further chemical modifications.[1] This unique combination of a lactone and a hydroxyl group within a six-membered ring allows for diverse chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications. The exploration of these derivatives has been a significant focus of drug discovery efforts, aiming to develop novel agents for various diseases.
Synthesis of this compound
A common and sustainable method for the synthesis of this compound involves the use of readily available and renewable starting materials, such as mucic acid (galactaric acid).[1][2]
Protocol: Synthesis of this compound from Mucic Acid
Materials:
-
Mucic acid
-
Potassium bisulfate
-
Acetic acid
-
Water
-
Calcium carbonate
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine mucic acid and potassium bisulfate.[3]
-
Heating: Heat the mixture, which will cause it to melt and then solidify. Continue heating until the evolution of gases ceases.
-
Extraction: After cooling, dissolve the residue in a mixture of acetic acid and water.[3]
-
Neutralization and Filtration: Add calcium carbonate to neutralize the acidic solution (to approximately pH 7) and reflux for 20 minutes. After cooling, filter the mixture to remove insoluble materials.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield pure this compound as white crystals.[3]
Expected Yield: This procedure can be optimized to achieve high yields.
Biological Activities and Quantitative Data
Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Anticancer Activity
The cytotoxicity of pyran-2-one derivatives has been investigated against various cancer cell lines, with the MTT assay being a commonly used method to determine the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Selected Pyran-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Eleutherin | KB | 1.5 | [4] |
| Eleutherin | Hep-G2 | 3.6 | [4] |
| 3′,7-dichloroflavanone | MDA-MB-231 | 2.9 | [4] |
| 1-hydroxy-3,5-dimethoxyxanthone | A549 | 3.0 | [4] |
| Swertiperenine | MDAMB-435 | 5.0 | [4] |
| Pyrazolylindolin-2-one linked coumarin (4j) | A375 (Melanoma) | 0.96 | [5] |
| Pyrazolylindolin-2-one linked coumarin (4f) | A375 (Melanoma) | 1.114 | [5] |
| Pyrazolylindolin-2-one linked coumarin (4i) | A375 (Melanoma) | 1.28 | [5] |
| Styrylimidazo[1,2-a]pyridine derivative (30a) | MCF-7 | 12.12 | [6] |
| Styrylimidazo[1,2-a]pyridine derivative (30a) | MDA-MB-231 | 9.59 | [6] |
| Styrylimidazo[1,2-a]pyridine derivative (30a) | HepG2 | 10.10 | [6] |
Antimicrobial Activity
The antimicrobial potential of pyran-2-one derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Selected Pyran-2-one Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [7] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [7] |
| 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one | Escherichia coli | - | [8] |
| 6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one | Escherichia coli | - | [8] |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [9] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [9] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 | [10] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Escherichia coli | 6.25 | [10] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Listeria monocytogenes | 12.5 | [10] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Staphylococcus aureus | 12.5 | [10] |
Anti-inflammatory Activity
Certain pyran-2-one derivatives have shown promising anti-inflammatory effects, often evaluated through their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX).
Table 3: Anti-inflammatory Activity of Selected Pyran-2-one Derivatives
| Compound/Derivative | Assay | IC50 (µM) / ED50 (µmol/kg) | Reference |
| Pyridazinone derivative (5a) | COX-2 Inhibition | 0.77 | [11] |
| Pyridazinone derivative (5f) | COX-2 Inhibition | 1.89 | [11] |
| Pyranopyrazole (10) | COX-2 Inhibition (in vivo) | 35.7 (ED50) | [12] |
| Pyranopyrazole (27) | COX-2 Inhibition (in vivo) | 38.7 (ED50) | [12] |
| Thiourea derivative of naproxen (4) | 5-LOX Inhibition | 0.30 | [13] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control antibiotic/antifungal
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies suggest their involvement in key cellular signaling pathways. For instance, certain pyranone derivatives have been shown to modulate pathways critical for cancer cell survival and proliferation, such as the p53 pathway.[1] The anti-inflammatory effects of some derivatives are attributed to the inhibition of COX-2, a key enzyme in the prostaglandin synthesis pathway.
Below are diagrams illustrating a general experimental workflow for evaluating the biological activity of these compounds and a simplified representation of a signaling pathway that could be targeted.
Experimental workflow for drug discovery using this compound.
Inhibition of the COX-2 pathway by a this compound derivative.
Conclusion
This compound serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The protocols and data presented herein offer a valuable resource for researchers in the field, facilitating the exploration and optimization of this compound-based compounds as potential drug candidates for a range of diseases. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing these promising molecules through the drug development pipeline.
References
- 1. This compound | 496-64-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH041188A - Production of this compound - Google Patents [patents.google.com]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyranone Derivatives
Introduction
Pyranone derivatives represent a diverse class of heterocyclic compounds found in numerous natural products and synthesized molecules.[1] These compounds have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] A critical step in evaluating the therapeutic potential of novel pyranone derivatives, particularly for oncology applications, is to determine their cytotoxic effects on cancer cells. In vitro cytotoxicity assays are fundamental tools used to assess a compound's ability to inhibit cell growth or induce cell death. This document provides detailed protocols for two common colorimetric assays, the MTT and SRB assays, and summarizes the cytotoxic activity of various pyranone derivatives.
Commonly Used Cytotoxicity Assays
The selection of a cytotoxicity assay depends on the compound's mechanism of action and the research question. The most frequently employed methods for pyranone derivatives are metabolic-based assays like the MTT assay and protein-based assays like the Sulforhodamine B (SRB) assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[6]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[7][8] The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the number of cells.[9] The SRB assay is considered a reliable and sensitive method for cytotoxicity screening.[10]
Cytotoxic Activity of Pyranone Derivatives
Numerous studies have demonstrated the cytotoxic potential of pyranone derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.
| Pyranone Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Phomapyrone B (Compound 3) | HL-60 (Human promyelocytic leukemia) | 27.90 | [11][12] |
| Phomapyrone A (Compound 2) | HL-60 (Human promyelocytic leukemia) | 34.62 | [11][12] |
| (+)-Phomacumarin A (Compound 1) | HL-60 (Human promyelocytic leukemia) | 31.02 | [11][12] |
| Fuscoatramide B (Compound 9) | HL-60 (Human promyelocytic leukemia) | 41.07 | [12] |
| Compound 5o | HeLa (Human cervical cancer) | 0.50 | [13] |
| Compound 5o | C6 (Rat glioma) | 3.45 | [13] |
| Compound 5o | MCF-7 (Human breast cancer) | 2.61 | [13] |
| Compound 5o | A549 (Human lung cancer) | 1.19 | [13] |
| Compound 5o | HSC-2 (Human oral squamous carcinoma) | 1.15 | [13] |
| Compound 1 (from Croton crassifolius) | HepG2 (Human liver cancer) | 9.8 | [14] |
| Compound 6e | HeLa (Human cervical cancer) | 11.8 | [15] |
| Compound 6e | A549 (Human lung cancer) | 12.7 | [15] |
| Fused Pyran Derivative 6e | MCF-7 (Human breast cancer) | 12.46 | [16] |
| Fused Pyran Derivative 14b | A549 (Human lung cancer) | 0.23 | [16] |
| Fused Pyran Derivative 8c | HCT116 (Human colon cancer) | 7.58 | [16] |
| 4H-Pyran Derivative 4d | HCT116 (Human colon cancer) | 75.10 | [17] |
| 4H-Pyran Derivative 4k | HCT116 (Human colon cancer) | 85.88 | [17] |
Experimental Workflow & Protocols
A typical workflow for assessing the in vitro cytotoxicity of pyranone derivatives is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[4][5]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyranone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the pyranone derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[18] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment using the following formula:
-
Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is based on the principle of staining total cellular protein.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Pyranone derivatives dissolved in a suitable solvent
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base solution, pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate the plate at 4°C for 1 hour.[8]
-
Washing: Discard the TCA solution and wash the plate five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[8] Allow the plate to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removing Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[8]
-
Air Dry: Allow the plates to air dry completely at room temperature.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure the dye has completely dissolved. Measure the absorbance at a wavelength of approximately 515 nm or 540 nm.[8][9]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described in step 7 of the MTT assay protocol.
Mechanism of Action: Induction of Apoptosis
Several pyranone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[13][20] This process is tightly regulated by specific signaling pathways. Studies have shown that certain pyranones can trigger apoptosis by arresting the cell cycle, inducing DNA damage, or activating caspase cascades.[13][16]
One reported mechanism involves the p53 tumor suppressor protein, which can activate downstream pathways like the Ras/Raf/ERK pathway, ultimately leading to apoptosis.[14] Another common mechanism is the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which cleave essential cellular proteins and lead to cell death.[17][21]
Caption: p53-mediated apoptosis induction by pyranone derivatives.[14]
Caption: Caspase-dependent apoptosis pathway.[21]
Conclusion
In vitro cytotoxicity assays are indispensable for the preliminary screening of pyranone derivatives as potential anticancer agents. The MTT and SRB assays offer reliable, high-throughput methods to quantify the cytotoxic effects of these compounds. The data presented highlight the potent activity of various pyranone derivatives against several cancer cell lines. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis via defined signaling pathways, is crucial for the development of these promising compounds into effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. SRB assay: Significance and symbolism [wisdomlib.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. apexbt.com [apexbt.com]
- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect [mdpi.com]
Application Notes and Protocols: Knoevenagel Condensation for 2H-Pyran-2-One Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-pyran-2-one scaffold is a core structural motif in a plethora of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile strategy for the synthesis of these valuable heterocyclic compounds. This domino reaction typically involves the condensation of an active methylene compound with an α,β-unsaturated aldehyde, which then undergoes a subsequent 6π-electrocyclization to furnish the 2H-pyran-2-one ring system.[1][2] This application note provides a detailed overview of the Knoevenagel condensation for 2H-pyran-2-one synthesis, including reaction mechanisms, experimental protocols, and a summary of relevant data.
Reaction Mechanism and Experimental Workflow
The synthesis of 2H-pyran-2-ones via the Knoevenagel condensation is a sequential process that begins with the base-catalyzed reaction between an active methylene compound and an aldehyde to form a Knoevenagel adduct. This intermediate then undergoes a 6π-electrocyclization to yield the final 2H-pyran-2-one product.
A general experimental workflow for the synthesis of 2H-pyran-2-ones via Knoevenagel condensation is depicted below. This can be adapted based on the specific substrates, catalysts, and reaction conditions being employed.
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield of the desired 2H-pyran-2-one. Below is a summary of representative data for the synthesis of various 2H-pyran-2-one derivatives.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 6 h | 85 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-Proline | Acetonitrile | 80 | 2 h | 92 |
| 3 | Cinnamaldehyde | Dimedone | Boric Acid | Water | 100 | 1 h | 88 |
| 4 | Furfural | Ethyl Cyanoacetate | Pyrrolidine/AcOH | Toluene | 110 | 4 h | 78 |
| 5 | 4-Nitrobenzaldehyde | Diethyl Malonate | KF/Al2O3 | None (MW) | 120 | 5 min | 95 |
| 6 | 2-Naphthaldehyde | Meldrum's Acid | Glycine | Ethanol/Water | 70 | 8 h | 82 |
| 7 | Crotonaldehyde | 4-Hydroxycoumarin | β-Alanine | Ethyl Acetate | MW | 15 min | 90 |
| 8 | Benzaldehyde | 1,3-Indandione | Indium(III) chloride | Acetic Anhydride | RT | 3 h | 89 |
Experimental Protocols
General Procedure for the Synthesis of 2H-Pyran-2-ones using Conventional Heating
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the catalyst (0.1-0.2 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene, acetonitrile) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (as indicated in the table or literature) and stir for the specified amount of time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2H-pyran-2-one.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
General Procedure for Microwave-Assisted Synthesis of 2H-Pyran-2-ones
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the catalyst (if required).
-
Solvent (if applicable): For solvent-assisted reactions, add the specified solvent. For solvent-free reactions, ensure the reactants are well-mixed.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the specified temperature and for the designated time.
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up and Purification: Follow steps 5-9 from the conventional heating procedure to isolate and purify the desired product. The use of microwave irradiation often leads to cleaner reactions and may simplify the purification process.[1]
Conclusion
The Knoevenagel condensation provides an efficient and adaptable methodology for the synthesis of a diverse range of 2H-pyran-2-one derivatives. By carefully selecting the substrates, catalyst, and reaction conditions (including the use of microwave irradiation), researchers can optimize the synthesis to achieve high yields of the desired products. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hydroxy-2H-pyran-2-one and its derivatives as a scaffold for developing potent enzyme inhibitors. This document includes a summary of their biological activities, quantitative data on their inhibitory effects, detailed experimental protocols for relevant enzyme assays, and synthetic schemes.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, found in numerous natural products with diverse biological activities. Its unique electronic and structural features, including a hydroxyl group and a lactone ring, make it an attractive starting point for the design of enzyme inhibitors. Derivatives of this scaffold have shown significant inhibitory activity against a range of clinically relevant enzymes, including HIV-1 integrase, HMG-CoA reductase, acetylcholinesterase, and various lipases. These compounds typically exert their inhibitory effects by chelating metal ions in the enzyme's active site or by interfering with critical steps in the catalytic cycle.
Enzyme Inhibition Data
The following table summarizes the inhibitory activities of various this compound derivatives against their respective enzyme targets.
| Compound Class | Target Enzyme | Derivative Structure/Name | IC50/EC50 | Reference |
| 3-Hydroxy-pyran-4-one | HIV-1 Integrase | Halogenated derivatives (HPb and HPd) | Low micromolar | [1] |
| 3-Hydroxy-pyran-4-one | HIV-1 Integrase | HPCAR-28 | Low nanomolar | [2][3][4][5] |
| Xanthone Derivatives | Acetylcholinesterase (AChE) | Compound 33 | 0.328 ± 0.001 µM | [6] |
| Xanthone Derivatives | Acetylcholinesterase (AChE) | Compound 34 | 0.46 ± 0.02 µM | [6] |
| Coumarin Derivatives | Acetylcholinesterase (AChE) | Compound 12 | Not specified | [6] |
| Pyran-based heterocycles | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Compound 29 | AChE: 0.85 mM, BuChE: 0.59 mM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Poly (ADP-ribose) polymerase-1 (PARP-1) | Compound S7 | 3.61 ± 0.15 nM | [7] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | Poly (ADP-ribose) polymerase-1 (PARP-1) | Compound S2 | 4.06 ± 0.18 nM | [7] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which many 3-hydroxy-pyran-one derivatives inhibit metalloenzymes, such as HIV-1 integrase, involves the chelation of essential metal ions in the active site. The hydroxyl and carbonyl groups of the pyranone scaffold form a bidentate chelation motif that coordinates with the divalent metal cations (e.g., Mg²⁺ or Mn²⁺) required for catalytic activity. This sequestration of the metal ions prevents the proper binding of the substrate and disrupts the catalytic process.
References
- 1. Synthesis, Molecular Modelling and Biological Studies of 3-hydroxypyrane- 4-one and 3-hydroxy-pyridine-4-one Derivatives as HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 4. Frontiers | Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-hydroxy-2H-pyran-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxy-2H-pyran-2-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Low or No Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Decarboxylation: In the thermal decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, insufficient temperature or reaction time can lead to a low yield. Ensure the temperature is maintained between 160-180°C.[1] For optimal results, sublimation at 170°C can provide a nearly quantitative yield.[1]
-
Side Reactions and Degradation: Elevated temperatures, especially in the presence of a base, can cause degradation of the pyrone ring. If you suspect degradation, consider lowering the reaction temperature and monitoring the reaction progress closely.
-
Poor Quality Starting Materials: Ensure your starting materials, such as mucic acid or D-xylonic acid, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Formation of Tar-like Substances: In the synthesis from D-xylonic acid, the formation of a tar-like substance is a known issue that can significantly reduce the isolated yield.[2] This can be due to polymerization or degradation. To mitigate this, ensure proper temperature control and consider optimizing the acid catalyst concentration. Purification via silica gel column chromatography is often necessary to separate the product from this tar.[2]
-
Moisture Contamination: Some reactions in organic synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method is moisture-sensitive.
Product Purity and Purification
Question: My final product is impure. What are the likely side products and how can I effectively purify this compound?
Answer: Common impurities can include unreacted starting materials, intermediates, or side-products from degradation or parallel reactions.
-
Common Side Products: In the synthesis from D-xylonic acid, a "tar-like substance" is a significant impurity.[2] During thermal decarboxylation, incomplete reaction will leave the starting carboxylic acid in the product mixture. At excessively high temperatures, degradation of the pyrone ring can lead to various decomposition products.
-
Purification Methods:
-
Silica Gel Column Chromatography: This is a common and effective method for purifying this compound, particularly to remove polar impurities and colored byproducts like the "tar-like substance" mentioned in the synthesis from D-xylonic acid.[2] A common eluent system is a mixture of n-hexane and ethyl acetate.[2]
-
Sublimation: For the product obtained from thermal decarboxylation, sublimation is a highly effective purification technique that can yield a very pure product.[1]
-
Recrystallization: Depending on the impurities, recrystallization from an appropriate solvent system can be a viable purification method.
-
Reaction-Specific Issues
Question: I am using the thermal decarboxylation method. What are the critical parameters to control for a high yield?
Answer: The most critical parameter is temperature. The reaction should be carried out between 160-180°C.[1] Temperatures below this range will result in incomplete reaction, while significantly higher temperatures can lead to product degradation. Performing the reaction via sublimation at 170°C is reported to give a nearly quantitative yield.[1]
Question: In the synthesis from mucic acid, what is the key to an efficient conversion?
Answer: The initial conversion of mucic acid, which has low solubility, into a more soluble intermediate is crucial. A common approach involves reacting mucic acid with acetic anhydride to form 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts, followed by hydrolysis with hydrochloric acid to yield the direct precursor for decarboxylation.[1] A one-pot synthesis from mucic acid has been reported with a yield of approximately 74%.
Question: What are the recommended conditions for synthesizing this compound from D-xylonic acid?
Answer: The reaction is typically carried out by heating D-xylonic acid in the presence of an acid catalyst, such as acetic acid. The recommended temperature range is 60-118°C for a duration of 3-10 hours.[2]
Data Presentation
The following tables summarize quantitative data for key synthetic methods to facilitate comparison.
Table 1: Thermal Decarboxylation of 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic Acid
| Temperature (°C) | Catalyst/Conditions | Reaction Time | Yield (%) |
| 160-180 | None | Not specified | High |
| 170 | Sublimation | Not specified | Nearly 100 |
Data sourced from BenchChem[1]
Table 2: Synthesis from D-Xylonic Acid
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Outcome |
| D-Xylonic acid | Acetic Acid | 60-118 | 3-10 | Formation of this compound |
| Calcium salt of D-quidyronic acid | Acetic acid/Water | Reflux (up to 118°C) | Not specified | Formation of product and tar-like substance |
Data sourced from Google Patents[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis via Thermal Decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
-
Preparation: Place the precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, in a sublimation apparatus.
-
Heating: Heat the apparatus to 170°C under vacuum.
-
Sublimation and Collection: The this compound will sublime and can be collected on a cold finger or the cooler parts of the apparatus as a purified solid.
-
Isolation: Carefully scrape the sublimed product from the collection surface. This method typically results in a nearly quantitative yield of the pure product.[1]
Protocol 2: Synthesis from D-Xylonic Acid (Calcium Salt)
-
Reaction Setup: In a round-bottom flask, dissolve the calcium salt of D-quidyronic acid in a mixture of acetic acid and water.[2]
-
Heating: Heat the mixture to reflux. The temperature will gradually increase as water and acetic acid are distilled off, reaching up to 118°C.[2]
-
Workup: After the reaction is complete, cool the mixture. A tar-like substance may be present.[2]
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using silica gel column chromatography with an n-hexane/ethyl acetate eluent system to isolate the white crystalline this compound.[2]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
References
Technical Support Center: Overcoming Pyranone Solubility Challenges
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of pyranone compounds encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyranone compounds, which dissolve perfectly in DMSO, precipitate when I add them to my aqueous assay buffer?
This is a common phenomenon known as "solvent shift" precipitation. Pyranone compounds are often highly lipophilic and, therefore, readily soluble in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3] However, when this DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically.[4] The pyranone compound is no longer soluble in this new, predominantly aqueous environment and crashes out of the solution, leading to precipitation.[1][5][6]
Q2: What are the consequences of compound precipitation in my assay?
Compound precipitation can severely compromise the accuracy and reliability of your experimental results. The key consequences include:
-
Poor Reproducibility: The amount of precipitation can vary between wells, plates, and experiments, resulting in high data variability and difficulty in reproducing results.[3]
-
Assay Interference: The precipitated particles can interfere with assay detection methods, particularly those based on absorbance or fluorescence, by scattering light.[5]
-
Lowered HTS Hit Rates: In high-throughput screening, soluble compounds have been shown to have significantly higher hit rates than insoluble ones.[3]
Q3: What is the maximum concentration of DMSO my assay can tolerate?
This is highly dependent on the specific assay, particularly for cell-based studies. As a general rule, most assays aim to keep the final DMSO concentration at or below 1%.[5] However, some enzymes and cell lines can tolerate higher concentrations, sometimes up to 5% or even 10%.[5] It is crucial to perform a solvent tolerance test for your specific assay system to determine the maximum DMSO concentration that does not affect the biological activity or health of the cells.[5]
Q4: How can I quickly assess the solubility of my pyranone compound?
A kinetic solubility assay is a practical method for discovery settings.[3] This typically involves adding a small volume of a concentrated DMSO stock solution of your compound to an aqueous buffer.[3] The solution is then observed for precipitation over a set period. The concentration at which the compound begins to precipitate is considered its kinetic solubility under those conditions. This mimics the dilution process used in most biological assays.[3]
Troubleshooting Guide
This section addresses common problems related to pyranone solubility and provides actionable solutions.
Problem 1: My compound precipitates immediately upon dilution into the assay buffer.
This indicates that the aqueous solubility limit has been exceeded.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Problem 2: My assay results are highly variable and not reproducible.
This is often a symptom of low-level or inconsistent precipitation, which may not be obvious visually. The strategies below can help create a more stable and homogenous solution.
Solutions & Experimental Protocols
The following table summarizes common strategies to enhance the solubility of poorly water-soluble compounds like pyranones.
| Strategy | Mechanism of Action | Example Agents | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[4][8] | PEG 400, Propylene Glycol, Ethanol | Simple to implement; can significantly increase solubility.[9] | Can affect enzyme activity or cell viability; risk of precipitation upon further dilution.[4][9][10] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[10] | Tween 80, Pluronic F-68, Brij 35 | Highly effective at low concentrations; can prevent precipitation upon dilution.[8][10] | Can denature proteins or disrupt cell membranes; may interfere with the assay. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's lipophilic cavity.[11] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Low toxicity; forms a true solution.[12] | Can have limited loading capacity; may interact with other assay components. |
| pH Adjustment | For ionizable pyranone compounds, adjusting the buffer pH can convert the compound to its more soluble salt form. | pH 7.4 to 9.0 buffers | Simple and effective for compounds with appropriate pKa values. | Not applicable to neutral compounds; can alter protein function or cell physiology. |
| Solid Dispersions | The compound is molecularly dispersed in an amorphous state within a hydrophilic polymer carrier, enhancing dissolution.[13][14] | PVP, HPMC | Can lead to a significant increase in apparent solubility and dissolution rate.[14] | More complex preparation; requires specialized formulation techniques. |
Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
-
Prepare Primary Stock: Dissolve the pyranone compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).
-
Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary stock 1:1 (v/v) with PEG 400. This results in a 10 mM stock in 50% DMSO / 50% PEG 400.
-
Assay Dilution: Add a small volume of the intermediate stock to your final assay buffer. For example, a 1:100 dilution (1 µL into 99 µL of buffer) will yield a final compound concentration of 100 µM with final solvent concentrations of 0.5% DMSO and 0.5% PEG 400.
-
Control: Ensure you run a corresponding vehicle control containing the same final concentrations of DMSO and PEG 400 to account for any solvent effects.
-
Observe & Analyze: Visually inspect for precipitation and compare the compound's activity against a control prepared without the co-solvent.
Protocol 2: Solubility Enhancement using a Surfactant (Tween 80)
-
Prepare Primary Stock: Dissolve the pyranone compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).
-
Prepare Assay Buffer with Surfactant: Prepare your standard assay buffer and supplement it with a low concentration of Tween 80 (e.g., 0.01% - 0.1% w/v). Ensure the surfactant is fully dissolved.
-
Assay Dilution: Add the DMSO primary stock directly to the surfactant-containing assay buffer in a stepwise or serial manner, vortexing or mixing between additions.
-
Control: Run a vehicle control with DMSO added to the surfactant-containing buffer. Also, run a control to ensure the surfactant itself does not alter the assay readout.
-
Observe & Analyze: Compare the clarity and activity of the compound in the surfactant-containing buffer versus the standard buffer.
Caption: How surfactants form micelles to solubilize hydrophobic compounds.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 3-hydroxy-2H-pyran-2-one Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxy-2H-pyran-2-one derivatives. The complex nature of these heterocyclic systems often leads to challenging NMR spectra. This guide addresses specific issues to aid in accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydroxyl (-OH) proton signal is very broad, or I can't see it at all. Is my sample degraded?
A1: This is a common observation and usually does not indicate sample degradation. Several factors can cause the hydroxyl proton signal to become broad or disappear entirely:
-
Chemical Exchange: The hydroxyl proton is "exchangeable." It can rapidly exchange with other acidic protons in the sample, such as trace amounts of water, or with deuterated solvents like D₂O or methanol-d₄.[1][2] This rapid exchange causes the signal to broaden, sometimes to the point where it merges with the baseline.[1]
-
Solvent Effects: The choice of NMR solvent has a significant impact.[1][3]
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Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the -OH signal is often a broad singlet because of intermediate rates of exchange and varying hydrogen bond strengths.[1]
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents contain deuterium, which will exchange with the hydroxyl proton. This leads to the complete disappearance of the -OH signal from the ¹H NMR spectrum.[1] This can be used diagnostically; a "D₂O shake" experiment can confirm the identity of an -OH peak.
-
Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents form strong hydrogen bonds with the hydroxyl group, slowing down the exchange rate. This often results in a sharper, more defined -OH signal.[1]
-
-
Temperature: Lowering the temperature of the NMR experiment can slow the rate of chemical exchange, often resulting in a sharper -OH signal. Conversely, heating the sample can broaden the signal further.[1]
Q2: I am seeing more ¹H or ¹³C signals than I expect for my pure compound. What is the likely cause?
A2: The most probable cause for extra signals in 3-hydroxy-pyran-2-one systems is the presence of tautomers.[4][5][6] These molecules can exist in a dynamic equilibrium between two or more forms. For this specific scaffold, a keto-enol tautomerism is common.
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Keto-Enol Equilibrium: The this compound structure is an enol form. It can be in equilibrium with its corresponding keto tautomer. If the rate of interconversion between these forms is slow on the NMR timescale, you will observe a distinct set of peaks for each tautomer present in the solution.[4][6] The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[4][5]
-
Conformational Isomers (Rotamers): If the molecule has bulky substituents, rotation around single bonds might be restricted, leading to distinct, non-equivalent conformers (rotamers) that are observable by NMR at a given temperature.
To confirm the presence of tautomers, consider running the NMR at different temperatures. As the temperature changes, the equilibrium may shift, causing the relative integrals of the two sets of signals to change.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-Pyrones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted 2-pyrones.
FAQs and Troubleshooting Guides
Here we address specific issues that researchers may encounter during their experiments, offering potential solutions and preventative measures.
Issue 1: Formation of 5-membered ring (furanone) isomer instead of the desired 6-membered 2-pyrone.
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Question: My reaction is yielding a significant amount of a furanone isomer. How can I improve the selectivity for the 2-pyrone product?
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Answer: The formation of a 5-membered furanone ring versus a 6-membered pyrone ring is a common challenge related to the regioselectivity of the cyclization step (5-exo-dig vs. 6-endo-dig). The outcome is highly dependent on the catalytic system and reaction conditions.
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Catalyst Selection: The choice of catalyst and ligands plays a crucial role. For palladium-catalyzed cyclizations of carboxylic acid esters onto alkynes, N-heterocyclic carbene (NHC) ligands tend to favor the desired 6-endo-dig cyclization to form the 2-pyrone.[1] In contrast, phosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP) with Pd(OAc)₂ can favor the 5-exo-dig pathway, leading to the furanone.
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Lewis Acid Additives: The addition of a Lewis acid can significantly influence the regioselectivity. For instance, in Pd-NHC catalyzed reactions, the use of BF₃·Et₂O as a Lewis acid additive can lead to complete selectivity for the 6-endo-dig product.[1][2]
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Alternative Catalysts: In some cases, switching the catalyst entirely can provide the desired selectivity. For the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, using ZnBr₂ as a catalyst yields the 6-alkyl-2H-pyran-2-one, while a silver carbonate (Ag₂CO₃) catalyst selectively produces the (Z)-5-alkylidenefuran-2(5H)-one.[1]
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Issue 2: Unwanted decarboxylation of the 2-pyrone product.
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Question: I am losing a significant portion of my product due to decarboxylation. What conditions favor this side reaction and how can I minimize it?
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Answer: Decarboxylation is a common side reaction for 2-pyrones, especially those with specific substitution patterns (e.g., a 4-hydroxy group). This reaction is often promoted by heat, acidic conditions, and the presence of water.
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Temperature Control: High reaction temperatures can induce thermal decarboxylation. If you observe gas evolution (CO₂) and the formation of a decarboxylated byproduct, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
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Control of Acidity: Strong acidic conditions can facilitate decarboxylation. If your reaction conditions are highly acidic, consider using a milder acid or a buffered system.
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Anhydrous Conditions: The presence of water can promote ring-opening followed by decarboxylation. Ensure that your solvents and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Issue 3: Formation of dimeric byproducts.
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Question: I am observing the formation of a dimeric species in my reaction mixture. What is causing this and how can I prevent it?
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Answer: 2-pyrones can undergo dimerization, particularly under photochemical conditions.
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Exclusion of Light: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or by working in a dark environment. This is especially critical if your synthesis involves intermediates that are known to be photosensitive.
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Concentration: In some cases, dimerization can be favored at higher concentrations. If feasible, try running the reaction at a lower concentration to disfavor intermolecular reactions.
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Issue 4: Formation of other unexpected side products (e.g., enynes, acids).
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Question: My reaction is producing a mixture of unexpected byproducts, including what appear to be enynes and carboxylic acids. What could be the cause?
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Answer: The formation of such side products can be specific to the reaction methodology. For example, in gold-catalyzed syntheses of 2-pyrones from β-alkynylpropiolactones, the formation of enyne and acid side products has been observed.[3]
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Catalyst and Ligand Choice: The choice of the gold catalyst and its ligands can influence the reaction pathway. Screening different gold catalysts and ligands may help to suppress the formation of these byproducts.
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Reaction Conditions: Fine-tuning the reaction temperature and time can also impact the product distribution. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired 2-pyrone and minimize byproduct formation.
-
Data Presentation
Table 1: Effect of Catalyst System on the Regioselectivity of Cyclization
| Catalyst System | Lewis Acid | Solvent | Product Ratio (2-Pyrone : Furanone) | Reference |
| Pd(OAc)₂ / DPPP | - | DCM/TFA | Predominantly Furanone (5-exo-dig) | [4] |
| Pd-IPr-NHC | TFA | DCM | Mixture of 2-Pyrone and Furanone | [1][2] |
| Pd-IPr-NHC | BF₃·Et₂O | DCM | Complete selectivity for 2-Pyrone (6-endo-dig) | [1][2] |
| ZnBr₂ | - | - | High selectivity for 2-Pyrone | [1] |
| Ag₂CO₃ | - | - | High selectivity for Furanone | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of 6-substituted 2-Pyrones via 6-endo-dig Cyclization
This protocol is adapted from a procedure favoring the 6-endo-dig cyclization to minimize furanone formation.[1][2]
Materials:
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Substituted (Z)-2-en-4-ynoic acid
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Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (5 mol%)
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IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)
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KOtBu (Potassium tert-butoxide) (12 mol%)
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BF₃·Et₂O (Boron trifluoride diethyl etherate) (1.2 equivalents)
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Anhydrous Dichloromethane (DCM)
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (5 mol%), IPr-HCl (10 mol%), and KOtBu (12 mol%).
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Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the Pd-NHC catalyst.
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Add the substituted (Z)-2-en-4-ynoic acid (1 equivalent) to the flask.
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Cool the mixture to 0 °C and slowly add BF₃·Et₂O (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodolactonization for the Synthesis of 6-substituted 5-iodo-2(2H)-pyranones
This protocol describes the iodolactonization of a (Z)-2-en-4-ynoic acid, which can favor the formation of the 6-membered pyrone ring over the 5-membered furanone.[3]
Materials:
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5-substituted (Z)-2-en-4-ynoic acid
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
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Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the 5-substituted (Z)-2-en-4-ynoic acid (1 equivalent) in acetonitrile in a round-bottom flask.
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Add sodium bicarbonate (2-3 equivalents).
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Add a solution of iodine (1.5-2 equivalents) in acetonitrile dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 4-12 hours, protecting it from light. Monitor the reaction by TLC.
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After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired 6-substituted 5-iodo-2(2H)-pyranone from the furanone isomer.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in 2-pyrone synthesis.
References
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
How to prevent degradation of 3-hydroxy-2H-pyran-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-hydroxy-2H-pyran-2-one during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis due to the presence of a lactone (a cyclic ester) in its structure. This reaction is accelerated by moisture and can be catalyzed by acidic or basic conditions, leading to the opening of the pyran ring. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended temperature range is typically room temperature, between 10°C and 25°C. It is crucial to protect it from moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation.
Q3: Is this compound sensitive to light?
Q4: Can this compound degrade through oxidation?
A4: Yes, the presence of the enolic hydroxyl group and the electron-rich pyran ring system suggests a susceptibility to oxidation. Contact with air and oxidizing agents should be minimized. Storing under an inert atmosphere and avoiding contamination with oxidative impurities can help prevent this degradation pathway.
Q5: What are the visible signs of this compound degradation?
A5: Visible signs of degradation can include a change in the physical appearance of the solid material, such as discoloration (e.g., yellowing or browning), clumping, or the development of an odor. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are necessary for a definitive assessment of purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color, texture) | Moisture absorption leading to hydrolysis or oxidation. | 1. Ensure the storage container is tightly sealed and suitable for hygroscopic materials. 2. Store in a desiccator to maintain a dry environment. 3. If oxidation is suspected, consider storing under an inert atmosphere. |
| Poor solubility or presence of insoluble particles | Polymerization or formation of insoluble degradation products. | 1. Polymerization of pyranones can be initiated by basic conditions. Ensure the compound has not been exposed to alkaline environments. 2. Filter the solution before use and re-evaluate the purity of the remaining soluble material using an appropriate analytical method (e.g., HPLC, NMR). |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Chemical degradation (hydrolysis, oxidation, etc.). | 1. A common degradation product is the ring-opened hydroxy acid resulting from hydrolysis. This will be more polar and typically have a shorter retention time in reversed-phase HPLC. 2. Compare the chromatogram to a freshly prepared standard or a previously analyzed batch with known purity. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their peaks. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium. | 1. Assess the stability of this compound in your specific experimental buffer and temperature conditions. 2. Lactones are generally more stable at a slightly acidic pH (around 4-5). Avoid highly basic or acidic conditions if possible. 3. Prepare solutions fresh before each experiment to minimize degradation over time. |
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and the recommended preventative measures.
| Factor | Effect on Stability | Recommended Prevention |
| Moisture/Humidity | Promotes hydrolysis (ring-opening). | Store in a tightly sealed container in a desiccator. |
| Temperature | Higher temperatures accelerate degradation rates. | Store at room temperature (10-25°C). Avoid excessive heat. |
| pH | Both acidic and basic conditions can catalyze hydrolysis. | Maintain a neutral or slightly acidic environment. Prepare fresh solutions in buffered media if necessary. |
| Light | Potential for photodegradation. | Store in a light-resistant (amber) container. |
| Oxygen/Oxidizing Agents | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon). Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate the intact compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to ensure the elution of any non-polar degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Studies
To understand the degradation pathways and to confirm the specificity of the analytical method, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature and monitor at several time points (e.g., 1, 4, 8, 24 hours). Base-catalyzed hydrolysis is often rapid.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
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Thermal Degradation: Store the solid compound in an oven at 60°C for one week.
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Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
Technical Support Center: Pyranone Analog Synthesis & Bioactivity
Welcome to the technical support center for researchers engaged in the synthesis and evaluation of pyranone analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low bioactivity observed during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized pyranone analog showing low or no bioactivity?
Low bioactivity can stem from several factors throughout your experimental workflow. The primary areas to investigate are the compound's structural integrity and purity, its stereochemistry, its stability under storage and assay conditions, and the biological assay's suitability and execution. A systematic troubleshooting approach is crucial to pinpoint the issue.
Q2: How critical is stereochemistry for the bioactivity of my pyranone analog?
Stereochemistry is often a critical determinant of biological activity.[1][2] Enantiomers of the same compound can exhibit vastly different potencies and even different biological effects because biological targets like enzymes and receptors are chiral.[1][3] It is essential to either synthesize a single, desired stereoisomer or separate the racemic mixture to evaluate the activity of each enantiomer independently.[1][4][5]
Q3: What are common impurities in pyranone synthesis that could interfere with bioactivity assays?
Common impurities may include unreacted starting materials, residual catalysts (e.g., Lewis acids), and side-products from competing reaction pathways.[6][7] For instance, incomplete cyclization or rearrangement can lead to structurally related but inactive byproducts.[6] These impurities can compete with your target compound for binding sites or exert their own cytotoxic or inhibitory effects, confounding the results. Purification methods like distillation, recrystallization, and column chromatography are essential to remove these.[7]
Q4: How can I confirm the structural integrity and purity of my synthesized compound?
A combination of analytical techniques is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the chemical structure and connectivity of the atoms.[8][9] Mass Spectrometry (MS) verifies the molecular weight of the compound.[9][10] High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. For chiral compounds, Chiral HPLC is required to determine the enantiomeric excess.[11][12][13]
Q5: My compound is pure and structurally confirmed, but still inactive. What other factors could be at play?
If purity and structure are confirmed, consider compound stability and assay-related issues. Pyranone analogs can be susceptible to degradation under certain pH, temperature, or light conditions.[14][15] The compound might be degrading in the assay medium or during storage. Additionally, the chosen biological target or cell line may not be sensitive to your specific analog. The mechanism of action of pyranones can be highly selective.[8][9] Finally, ensure the compound's solubility in the assay buffer is adequate to achieve the desired test concentrations.
Troubleshooting Guides
Guide 1: Troubleshooting Low Bioactivity Workflow
This guide provides a logical workflow to diagnose the root cause of low bioactivity. Start at the "Synthesis Complete" node and follow the arrows based on your experimental evidence.
Caption: A workflow diagram for troubleshooting low bioactivity in pyranone analogs.
Guide 2: Assessing Compound Stability
If you suspect compound degradation, perform a forced degradation study.
-
Prepare Solutions: Dissolve your compound in buffers of varying pH (e.g., pH 2, 7, 10).
-
Apply Stress Conditions: Incubate aliquots of these solutions at different temperatures (e.g., room temperature, 37°C, 60°C) and under light for a set period (e.g., 24 hours).[14]
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Analyze: Use HPLC to quantify the amount of the parent compound remaining and identify any major degradation products.
-
Compare: If significant degradation occurs under conditions mimicking your bioassay (e.g., pH 7.4, 37°C), stability is a likely cause of low activity.
Quantitative Data: Bioactivity of Pyranone Analogs
The following table summarizes reported cytotoxic activities of various pyranone derivatives against different human cancer cell lines. This data can serve as a benchmark for your experimental results.
| Compound Class | Specific Analog | Cell Line | Bioactivity (IC₅₀ in µM) | Reference |
| Phomapyrones | Phomapyrone A | HL-60 | 34.62 | [8][9] |
| Phomapyrone B | HL-60 | 27.90 | [8][9] | |
| Phomacumarin A | HL-60 | 31.02 | [8][9] | |
| Tetrahydropyranones | Derivative 6g | HeLa | ≤ 50 | [5] |
| Derivative 6g | A549 | ≤ 50 | [5] | |
| Derivative 9g | U266B1 | 2.50 | [5] | |
| Derivative 9g | RPMI8226 | 6.70 | [5] | |
| Pyridone Analogs | Analog 19 | HUVECs | 0.001 | [16] |
Experimental Protocols
Protocol 1: General Synthesis and Purification Workflow
This protocol outlines a generalized workflow for pyranone analog synthesis. Specific reaction conditions (catalysts, temperature, time) will vary depending on the chosen synthetic route (e.g., Prins cyclization, hetero-Diels-Alder).[6][17]
Caption: A general workflow for the synthesis and purification of pyranone analogs.
Protocol 2: Chiral Separation by HPLC
This protocol is for separating enantiomers from a racemic mixture.
-
Select a Chiral Stationary Phase (CSP): Choose a CSP known to be effective for your class of compounds. Common CSPs are based on macrocyclic glycopeptides or derivatized polysaccharides.[12]
-
Mobile Phase Screening:
-
Test different mobile phase modes: normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic (e.g., methanol/acetonitrile).[12]
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
-
Preparative HPLC:
-
Once separation is optimized on an analytical scale, scale up to a preparative or semi-preparative column.
-
Inject the racemic mixture and collect the fractions corresponding to each enantiomer.
-
-
Analysis:
-
Analyze the collected fractions using the analytical chiral method to confirm enantiomeric purity (>98% enantiomeric excess).[13]
-
Confirm the structure of the separated enantiomers using NMR and MS.
-
Protocol 3: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your pyranone analog in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization
While pyranones can act on various targets, a common mechanism of action for cytotoxic compounds involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by a bioactive pyranone analog.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by pyranone analogs.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, cytotoxic activity, NMR study and stereochemical effects of some new pyrano[3,2-b]thioxanthen-6-ones and pyrano[2,3-c]thioxanthen-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]
- 8. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 10. Four Undescribed Pyranones from the Scutellaria formosana-Derived Endophytic Fungi Ascomycota sp. FAE17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cphi-online.com [cphi-online.com]
- 16. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Pyranone Isomers
Welcome to the technical support center for the method development of pyranone isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of pyranone isomers.
1. Poor Resolution Between Isomer Peaks
-
Question: I am observing poor resolution or co-elution of my pyranone isomer peaks. What steps can I take to improve the separation?
-
Answer: Poor resolution is a common challenge in isomer separation. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization:
-
Organic Modifier: The choice and concentration of the organic modifier in the mobile phase significantly impact selectivity.[1][2] If you are using acetonitrile, consider switching to methanol or isopropanol, or vice-versa. The difference in solvent polarity can alter the interactions between the isomers and the stationary phase.
-
Additives: For chiral separations, especially with basic or acidic pyranone isomers, the addition of a small percentage (typically 0.1-0.5%) of an acidic or basic additive can dramatically improve peak shape and resolution.[3] For acidic compounds, try adding formic acid, acetic acid, or trifluoroacetic acid (TFA). For basic compounds, diethylamine (DEA), butylamine, or ethanolamine can be effective.[3]
-
pH Adjustment: If your pyranone isomers are ionizable, the pH of the mobile phase is a critical parameter.[1][4] Adjusting the pH can change the ionization state of the analytes, leading to changes in retention and selectivity.
-
-
Stationary Phase Selection:
-
Column Chemistry: Not all columns are created equal for isomer separations. If you are using a standard C18 column, consider switching to a different stationary phase chemistry. Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivities.[5] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often the most successful.[6][7]
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and can lead to better resolution of closely eluting peaks.[8]
-
-
Temperature:
-
Temperature can influence the thermodynamics of the interactions between the isomers and the stationary phase, thereby affecting selectivity.[9] Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C) to see if it improves your separation. In some cases, sub-ambient temperatures can also be beneficial.[10]
-
-
Flow Rate:
-
For critical separations where isomers are not well-resolved, decreasing the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.
-
-
2. Split Peaks
-
Question: I am observing split peaks for my pyranone isomers. What could be the cause and how can I fix it?
-
Answer: Split peaks can arise from several issues, both chemical and mechanical.[11][12] Here’s how to troubleshoot:
-
Injection Solvent Incompatibility:
-
If the solvent in which your sample is dissolved is significantly stronger (more eluting) than your mobile phase, it can cause peak distortion, including splitting.[11] Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Damage:
-
A blocked frit or a void at the head of the column can disrupt the sample band as it enters the column, leading to split peaks for all analytes.[11][] If you suspect this, first try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect your analytical column from particulate matter.[14]
-
-
Co-elution of Isomers:
-
In some cases, what appears to be a split peak may actually be two very closely eluting isomers.[12] To test this, try injecting a smaller volume of your sample. If the two "splits" resolve into two distinct peaks, you are dealing with a resolution issue (see "Poor Resolution Between Isomer Peaks" section above).
-
-
Mobile Phase pH near Analyte pKa:
-
If your pyranone isomer can exist in both ionized and non-ionized forms at the pH of your mobile phase, it can lead to peak splitting. Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of your compound.
-
-
3. Unstable Retention Times
-
Question: The retention times for my pyranone isomers are drifting or are not reproducible between injections. What should I check?
-
Answer: Unstable retention times can be frustrating and can point to a number of issues with your HPLC system or method.
-
Column Equilibration:
-
Ensure that your column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially when using gradient elution.[11]
-
-
Mobile Phase Preparation:
-
Inconsistent mobile phase composition is a frequent culprit for shifting retention times.[14] Prepare your mobile phase fresh daily and ensure accurate measurements of all components. If you are using a gradient, ensure your pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations:
-
Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[9]
-
-
Pump Issues:
-
Frequently Asked Questions (FAQs)
1. What is the best starting point for developing a separation method for pyranone isomers?
A good starting point is to screen different columns and mobile phases. For achiral separations, begin with a standard C18 column and a simple mobile phase of water and acetonitrile or methanol. For chiral separations, polysaccharide-based CSPs (e.g., cellulose or amylose-based) are highly recommended.[6][7] A generic screening protocol using a few different columns and a gradient elution can quickly identify promising conditions for further optimization.
2. How do I choose between HPLC, UPLC-MS, and SFC for pyranone isomer separation?
-
HPLC (High-Performance Liquid Chromatography): A robust and widely available technique suitable for both chiral and achiral separations. It is a good starting point for method development.
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution and sensitivity compared to HPLC, making it ideal for complex matrices or when dealing with low concentrations of isomers.[15][16] The mass spectrometer provides additional confirmation of isomer identity.
-
SFC (Supercritical Fluid Chromatography): Often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[] It can be particularly effective for chiral separations and is often complementary to HPLC, meaning a separation that is difficult on HPLC may be easily achieved on SFC, and vice-versa.[17][18]
3. What are the key parameters to optimize for improving the resolution of pyranone diastereomers?
For diastereomers, which have different physical properties, separation on an achiral stationary phase is often possible. Key parameters to optimize include:
-
Mobile Phase Composition: The ratio of organic solvent to the aqueous phase.
-
Type of Organic Modifier: Acetonitrile vs. methanol can provide different selectivities.
-
Column Stationary Phase: C18, phenyl-hexyl, and polar-embedded phases can all be effective.
-
Temperature: Can influence selectivity.
4. When should I use a chiral stationary phase (CSP)?
A CSP is necessary for the separation of enantiomers, which are non-superimposable mirror images and have identical physical properties in an achiral environment.[19] Polysaccharide-based CSPs are a versatile and widely used option for a broad range of compounds, including pyranones.[6][20]
5. How important is sample preparation for pyranone isomer analysis?
Proper sample preparation is crucial to protect your column and ensure reproducible results. This can include:
-
Filtration: To remove any particulate matter that could clog the column.
-
Solid-Phase Extraction (SPE): To clean up complex samples and concentrate your analytes.
-
Solvent Exchange: To ensure your sample is dissolved in a solvent compatible with your mobile phase.
Experimental Protocols & Data
Below are tables summarizing typical starting conditions for the separation of pyranone isomers using different chromatographic techniques. These should be considered as starting points for method development.
Table 1: HPLC Method for Diastereomer Separation of Substituted Pyranones
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) |
| Gradient | Start with a suitable initial percentage of B, then a linear gradient to a higher percentage of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Note: The optimal mobile phase composition and gradient will depend on the specific pyranone isomers.[21]
Table 2: UPLC-MS/MS Method for Quantification of Pyranonaphthoquinone Isomers
| Parameter | Condition |
| Column | CSH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A multi-step linear gradient (e.g., starting at 1% B, increasing to 90% B over 15 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| MS Detection | ESI in negative mode, with Multiple Reaction Monitoring (MRM) for specific isomers |
| Injection Volume | 5 µL |
Data from a study on pyranonaphthoquinone metabolites. The specific MRM transitions would need to be optimized for the target pyranone isomers.[15]
Table 3: Chiral SFC Method for Enantiomeric Separation of a Pyranone Derivative
| Parameter | Condition |
| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 150 mm, 3 µm |
| Mobile Phase | Isocratic, e.g., 4% Methanol with 25mM Isobutylamine in CO2 |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | MS with APCI in positive mode |
| Injection Volume | 5 µL |
This is an example method; the optimal co-solvent and additive will vary depending on the specific pyranone enantiomers.[22]
Methodology Details
HPLC Method Development for Diastereomers
-
Initial Screening: Begin with a standard C18 column and a gradient of acetonitrile in water.
-
Mobile Phase Optimization: If resolution is insufficient, try methanol as the organic modifier, or a mixture of acetonitrile and methanol. The elution strength and selectivity of these solvents differ and can significantly impact the separation.
-
Column Chemistry: If mobile phase optimization is not sufficient, screen other achiral stationary phases like phenyl-hexyl or a polar-embedded phase.
-
Temperature and Flow Rate: Fine-tune the separation by adjusting the column temperature and flow rate.
UPLC-MS/MS Method for Isomer Quantification
-
Analyte Tuning: Infuse a standard solution of each pyranone isomer into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.
-
Chromatographic Separation: Develop a UPLC method using a sub-2 µm particle column to achieve high-resolution separation of the isomers. Optimize the gradient profile to ensure baseline separation.
-
Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Chiral SFC Method Development for Enantiomers
-
Column Screening: Screen a set of polysaccharide-based chiral stationary phases (both cellulose- and amylose-based) with a generic gradient using a common co-solvent like methanol.
-
Co-solvent and Additive Optimization: Once a promising column is identified, optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and the type and concentration of the additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to maximize resolution.
-
Temperature and Backpressure: Fine-tune the separation by adjusting the column temperature and backpressure, which can influence the density of the supercritical fluid and affect the chromatography.
Visualizations
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chiraltech.com [chiraltech.com]
- 4. mastelf.com [mastelf.com]
- 5. Separation of p-divinylbenzene by selective room-temperature adsorption inside Mg-CUK-1 prepared by aqueous microwave synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 20. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 21. isca.me [isca.me]
- 22. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-hydroxy-2H-pyran-2-one for preclinical studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and scale-up of 3-hydroxy-2H-pyran-2-one, a valuable intermediate in pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound for preclinical studies?
A1: The most prevalent and industrially applicable method starts from renewable resources like mucic acid (a C6 aldaric acid).[3][4] The process involves the conversion of mucic acid to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, followed by a thermal or acid-catalyzed decarboxylation to yield the final product.[3] This route has been successfully scaled to kilogram quantities with good overall yields.[3]
Q2: What are the critical parameters to control during the final decarboxylation step?
A2: Temperature is the most critical parameter. While higher temperatures (160-180°C) favor the desired decarboxylation, they can also promote the degradation of the pyrone ring, especially if any basic residues are present.[3] A careful balance must be struck to maximize the reaction rate while minimizing the formation of impurities. The reaction is often performed under vacuum, which allows the product to be removed via sublimation as it forms, preventing degradation.[3]
Q3: My final product is a dark, tar-like substance instead of white crystals. What went wrong?
A3: The formation of a tar-like substance typically indicates product degradation or the presence of significant impurities.[5] This can be caused by excessive heating temperatures or prolonged reaction times during decarboxylation.[3] The presence of residual base can also lead to substantial decomposition.[3] Ensure the precursor is thoroughly purified and that the temperature is precisely controlled. The crude product may require purification by column chromatography.[5]
Q4: Is it possible to perform this synthesis without a solvent?
A4: Yes, the final thermal decarboxylation step is often performed neat (without solvent), frequently in a sublimation apparatus.[3] This method can provide a nearly quantitative yield of high-purity product directly.[3] Some earlier steps in the synthesis from precursors like mucic acid may utilize solvents such as acetic anhydride.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete decarboxylation. 2. Product degradation due to excessive heat. 3. Sub-optimal pH conditions. | 1. Increase reaction time or temperature slightly (see Table 1). Monitor reaction progress via TLC. 2. Lower the temperature and consider performing the reaction under vacuum to allow for sublimation of the product as it forms.[3] 3. If using acid catalysis, ensure the appropriate concentration is used. Avoid basic conditions, which cause decomposition.[3] |
| Product Impurity / Discoloration | 1. Side reactions from overheating. 2. Incomplete conversion of starting materials or intermediates. 3. Presence of residual catalysts or reagents. | 1. Reduce the reaction temperature and/or time.[3] 2. Purify the intermediate (3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid) before the final decarboxylation step. 3. Purify the crude product using silica gel column chromatography (e.g., with a hexane-ethyl acetate eluent system) or recrystallization.[5] |
| Difficulty with Scale-Up | 1. Inefficient heat transfer in larger reaction vessels. 2. Challenges in removing CO₂ gas effectively. 3. Difficulty in isolating the product from a larger volume. | 1. Use a reactor with good overhead stirring and a jacket for precise temperature control. 2. Ensure the system is adequately vented or under vacuum to facilitate the removal of CO₂. 3. For large-scale operations, sublimation is a highly effective purification and isolation method.[3] |
Data Presentation: Decarboxylation Conditions
The following table summarizes the reported yields for the conversion of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid to this compound under various conditions.
Table 1: Effect of Temperature and Catalyst on Decarboxylation
| Precursor | Temperature (°C) | Catalyst / Medium | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 180 | None | 2 h | 95 | [3] |
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 170 | None (Sublimation) | - | ~100 | [3] |
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 120 | 1 M HCl | 1.5 h | 89 | [3] |
| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 100 | Water | 24 h | 41 |[3] |
Visualizations
Caption: Synthesis pathway from Mucic Acid.
References
Validation & Comparative
3-hydroxy-2H-pyran-2-one vs. kojic acid biological activity
An Objective Comparison of the Biological Activities of 3-hydroxy-2H-pyran-2-one and Kojic Acid
This guide provides a detailed comparison of the biological activities of this compound and kojic acid, focusing on their antioxidant, anti-inflammatory, and tyrosinase inhibitory properties. The information presented is intended for researchers, scientists, and drug development professionals.
It is important to note that while extensive experimental data is available for kojic acid, there is a significant lack of published research on the specific biological activities of this compound. Therefore, this guide presents a comprehensive overview of kojic acid's activities, supported by quantitative data, and discusses the potential activities of this compound based on the known biological functions of related pyran-2-one derivatives.
Overview of Compounds
Kojic Acid , with the chemical structure 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a well-established natural compound derived from various fungi. It is widely recognized for its application in the cosmetics industry as a skin-lightening agent and in the food industry to prevent enzymatic browning.
This compound is a heterocyclic organic compound. While its derivatives are found in various natural products and synthetic molecules with diverse biological activities, specific experimental data on the antioxidant, anti-inflammatory, and tyrosinase inhibitory effects of the parent compound are scarce in publicly available scientific literature.
Comparative Biological Activity
The following sections detail the known biological activities of kojic acid, supported by experimental data. A qualitative discussion on the potential activities of this compound, based on its structural class, is also provided.
Antioxidant Activity
Kojic Acid: Kojic acid exhibits notable antioxidant properties by scavenging free radicals. This activity is a key contributor to its protective effects on the skin. The antioxidant capacity of kojic acid has been quantified using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Antioxidant Activity of Kojic Acid
| Assay | Test System | Activity Metric | Result | Reference |
| DPPH Radical Scavenging | Methanolic Solution | % Inhibition at 100 µM | 17.79 ± 0.62% | [1] |
| ABTS Radical Scavenging | HEPES Buffer (pH 7.4) | % Inhibition at 100 µM | 46.76 ± 6.40% | [1] |
This compound: Direct experimental data on the antioxidant activity of this compound is not available in the reviewed literature. However, some derivatives of the structurally related 3-hydroxy-3-pyrroline-2-one have demonstrated radical scavenging capabilities in DPPH assays, albeit with lower potency compared to the standard antioxidant, quercetin[2].
Anti-inflammatory Activity
Kojic Acid: Kojic acid has been shown to possess anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and suppress the expression of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Kojic Acid
| Assay | Cell Line/System | Key Findings | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibits NF-κB activation, a key regulator of inflammation. | [3] |
| Pro-inflammatory Cytokine Secretion | Macrophage cells | Blocks the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). | [4] |
| Inflammatory Pathway Regulation | Human Hepatocellular Carcinoma (HepG2) cells | Suppresses the NF-κB inflammatory pathway at a concentration of 8.02 mM. | [5] |
This compound: While specific data for this compound is lacking, the broader class of pyran derivatives has been associated with anti-inflammatory properties[6]. For example, a novel 2H-pyran-2-one derivative isolated from Alpinia pricei demonstrated potent inhibition of lipopolysaccharide (LPS)-induced NO production in cellular assays[7].
Tyrosinase Inhibitory Activity
Kojic Acid: The most prominent biological activity of kojic acid is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin biosynthesis. By chelating the copper ions in the active site of the enzyme, kojic acid effectively reduces melanin production, leading to its skin-lightening effects.
Table 3: Tyrosinase Inhibitory Activity of Kojic Acid
| Enzyme Source | Substrate | IC50 Value | Reference |
| Mushroom Tyrosinase | L-DOPA | 121 ± 5 µM | [7] |
| Mushroom Tyrosinase | Not specified | 30.6 µM | [8] |
| Mushroom Tyrosinase | Not specified | 13.14 µg/mL | |
| Mushroom Tyrosinase | L-DOPA | 22.0 ± 4.7 µM |
This compound: There is no direct experimental evidence for the tyrosinase inhibitory activity of this compound in the available literature. The pyran ring is a structural motif found in some tyrosinase inhibitors, but this does not confirm the activity of this specific compound[8].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh 0.1 mM solution of DPPH in methanol is prepared.
-
In a 96-well microplate, varying concentrations of the test compound are added.
-
The DPPH solution is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Procedure:
-
RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate.
-
The cells are pre-treated with different concentrations of the test compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Mushroom Tyrosinase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of a substrate (e.g., L-DOPA) to a colored product (dopachrome), and the rate of this reaction is monitored spectrophotometrically.
Procedure:
-
Solutions of mushroom tyrosinase and L-DOPA are prepared in a phosphate buffer (pH 6.8).
-
In a 96-well plate, the tyrosinase solution is mixed with various concentrations of the test compound.
-
The mixture is pre-incubated for 10 minutes at 25°C.
-
The reaction is initiated by adding the L-DOPA solution.
-
The absorbance at 475 nm is measured at regular intervals to determine the reaction rate.
-
The percentage of inhibition is calculated as: (1 - (rate with inhibitor / rate without inhibitor)) x 100.
-
The IC50 value is determined from a dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of tyrosinase inhibitors and a general workflow for biological assays.
Conclusion
Kojic acid is a compound with well-documented antioxidant, anti-inflammatory, and potent tyrosinase inhibitory activities, supported by a wealth of experimental data. In contrast, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While the pyran-2-one scaffold is a component of many bioactive molecules, direct experimental evidence is required to ascertain the properties of this compound itself. This guide highlights the need for further research to characterize the biological profile of this compound to enable a direct and quantitative comparison with established compounds like kojic acid.
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches [mdpi.com]
A Comparative Analysis of 3-Hydroxy-2-Pyrone and 4-Hydroxy-2-Pyrone Derivatives: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrone scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products with diverse biological activities. Among these, hydroxylated 2-pyrone derivatives, specifically 3-hydroxy-2-pyrones and 4-hydroxy-2-pyrones, have garnered significant attention as versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of these two classes of compounds, summarizing their synthesis, chemical properties, and biological activities, supported by experimental data and detailed protocols.
Chemical and Physical Properties
| Property | 3-Hydroxy-2-Pyrone | 4-Hydroxy-2-Pyrone |
| Structure | Hydroxyl group at the C3 position | Hydroxyl group at the C4 position |
| CAS Number | 496-64-0 | Not applicable for the parent compound, derivatives have unique CAS numbers (e.g., 4-Hydroxy-6-methyl-2-pyrone: 675-10-5) |
| Molecular Formula | C₅H₄O₃ | C₅H₄O₃ (parent) |
| Molecular Weight | 112.08 g/mol | 112.08 g/mol (parent) |
| Appearance | Colorless to pale yellow solid | White to light yellow crystalline powder (for derivatives like 4-hydroxy-6-methyl-2-pyrone)[1] |
| Melting Point | 93-94 °C | 188-190 °C (for 4-hydroxy-6-methyl-2-pyrone)[1][2] |
| Solubility | Soluble in alcohol and water | Varies with derivatives, often soluble in organic solvents |
| Key Chemical Features | Bifunctional nature with a hydroxyl group and a lactone moiety, making it a versatile synthetic precursor.[3] | Polyfunctional molecules with several electrophilic and nucleophilic centers. Can exist in tautomeric forms (4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone), with the 4-hydroxy-2-pyrone form being the major tautomer.[4] |
Synthesis Overview
The synthetic routes to 3-hydroxy-2-pyrone and 4-hydroxy-2-pyrone derivatives differ significantly, often reflecting their natural biosynthetic pathways.
3-Hydroxy-2-Pyrone Derivatives: A notable and green approach to synthesizing the 3-hydroxy-2-pyrone core involves the use of renewable resources such as aldaric acids (e.g., mucic acid and D-glucaric acid)[5]. The synthesis typically proceeds through a 3-hydroxy-2-pyrone-6-carboxylic acid intermediate, which then undergoes thermal decarboxylation to yield the final product.[3] Modern synthetic methodologies like continuous flow and microwave-assisted synthesis have been employed to improve efficiency and yield.
4-Hydroxy-2-Pyrone Derivatives: The most common and biomimetic synthesis of 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds.[4] This method mimics the natural polyketide synthesis pathway.[4] Alternative strategies include transition metal-catalyzed alkyne cyclizations and transformations involving ketenes.[2][4] Furthermore, existing pyrone rings, such as that in triacetic acid lactone, can be chemically modified to introduce diverse functionalities.[4]
Comparative Biological Activities
Both 3-hydroxy-2-pyrone and 4-hydroxy-2-pyrone derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Cytotoxic and Anti-Cancer Activity
Numerous derivatives from both classes have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 3-Hydroxy-2-Pyrone | Cryptoyunnane A | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | [6] |
| 3-Hydroxy-2-Pyrone | Cryptoyunnane B | HCT-116, MDA-MB-231, PC-3 | 1.26 - 8.32 | [6] |
| 3-Hydroxy-2-Pyrone | Cryptoyunnane D | A549, HCT-116, MDA-MB-231, PC-3, HeLa | 2.25 - 8.97 | [6] |
| 4-Hydroxy-2-Pyrone | Sambutoxin Derivative | Various tumor cell lines | 1.76 - 49.13 | [7] |
| 4-Hydroxy-2-Pyrone | Nigerapyrone E | MDA-MB-231, SW1990, A549 | 38, 48, 43 | [1] |
| 4-Hydroxy-2-Pyrone | Asnipyrone A | A549 | 62 | [1] |
| 4-Hydroxy-2-Pyrone | Carbonarone A | K562 | 56.0 µg/mL | [1] |
Antimicrobial Activity
Derivatives of both pyrone classes have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| 4-Hydroxy-2-Pyrone | Pseudopyronine C | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa | Sub-micromolar | [8] |
| 4-Hydroxy-2-Pyrone | Germicidin Derivative | MRSA | 6.0 | [1] |
| 4-Hydroxy-2-Pyrone | Fusapyrone | Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum | Not specified | [4][9] |
| 4-Hydroxy-2-Pyrone | Deoxyfusapyrone | Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum | Not specified | [4][9] |
Signaling Pathways and Mechanisms of Action
The biological effects of these pyrone derivatives are often mediated through their interaction with key cellular signaling pathways.
MAPK and PI3K Pathways
Certain 2-pyrone derivatives have been shown to exert their anti-leukemic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. For instance, the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one activates the p-ERK and p38 MAPK pathways while down-regulating the PI3K pathway, leading to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Synthesis and bioevaluation of a series of α-pyrone derivatives as potent activators of Nrf2/ARE pathway (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. New workflow revolutionizes the discovery of candidate drugs from nature [jacobsschool.ucsd.edu]
- 8. MTT (Assay protocol [protocols.io]
- 9. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 10. researchgate.net [researchgate.net]
Validating the Antimicrobial Spectrum of 3-hydroxy-2H-pyran-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 3-hydroxy-2H-pyran-2-one and its derivatives against a panel of common bacterial and fungal pathogens. Due to the limited availability of antimicrobial susceptibility data for the parent compound, this guide focuses on the performance of various pyranone derivatives, offering insights into their potential as antimicrobial agents. The data is presented alongside that of common antibiotics to provide a clear benchmark for its potential efficacy.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 2H-pyran-2-one derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyranone derivatives compared to standard antibiotics. Lower MIC values indicate greater antimicrobial activity.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Streptococcus sp. (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Candida albicans (Fungus) |
| Pyranone Derivatives | |||||
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one[1] | 1.56 µg/mL | - | - | - | - |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one[1] | - | 0.75 µg/mL | - | - | - |
| 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one[2] | - | - | Active | Synergistic with Ampicillin | - |
| 6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one[2] | - | - | Active | Synergistic with Ampicillin | - |
| Pseudopyronine A[3] | 6.25 µg/mL | - | - | - | - |
| Pseudopyronine B[3] | 0.156 µg/mL | - | - | - | - |
| Pseudopyronine C[3] | 0.39 µg/mL | - | - | - | - |
| Common Antibiotics | |||||
| Ampicillin | 0.25 - 2 µg/mL | 0.06 - 0.5 µg/mL | 2 - 8 µg/mL | >256 µg/mL | - |
| Ciprofloxacin | 0.12 - 1 µg/mL | 0.5 - 2 µg/mL | 0.015 - 0.5 µg/mL | 0.03 - 1 µg/mL | - |
| Fluconazole | - | - | - | - | 0.25 - 4 µg/mL |
Note: The MIC values for common antibiotics are typical ranges and can vary depending on the specific strain and testing conditions. The data for pyranone derivatives is derived from specific studies and may not represent the full spectrum of activity.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial/Fungal Strains: Use standardized strains of the microorganisms to be tested (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
- Growth Media: Use appropriate liquid growth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
- Aseptically pick several colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile growth medium to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
- Include a positive control (inoculum without the test compound) and a negative control (medium without inoculum) on each plate.
4. Incubation:
- Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
5. Reading the Results:
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for MIC Determination
References
A Comparative Guide to the Synthesis of 3-hydroxy-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent synthetic routes to 3-hydroxy-2H-pyran-2-one, a valuable heterocyclic compound. The following sections objectively evaluate the performance of these methods, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
This compound is a versatile scaffold in organic synthesis. Several synthetic pathways to this molecule have been developed, with the most notable routes commencing from readily available bio-based starting materials. This guide will focus on two of the most well-documented and efficient methods: synthesis from aldaric acids (such as mucic and glucaric acid) and synthesis from D-xylonic acid. Other potential but less detailed routes, such as those starting from malic acid or employing Knoevenagel-type condensations, have been reported in the literature but lack the specific experimental data necessary for a direct comparison in this guide.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Synthesis from Aldaric Acids (Mucic Acid) | Synthesis from D-Xylonic Acid |
| Starting Material | Mucic Acid | D-Xylonic Acid or its salts (e.g., Calcium D-xylonate) |
| Key Reagents | Acetic Anhydride, Hydrochloric Acid | Acetic Acid |
| Reaction Type | Multi-step: Acetylation, Hydrolysis, Decarboxylation | One-pot: Acid-catalyzed cyclization/dehydration |
| Reaction Temperature | Acetylation/Hydrolysis: Not specified; Decarboxylation: 160-180°C[1] | 60-118°C[2] |
| Reaction Time | Multi-step, total time not specified | 3-10 hours[2] |
| Overall Yield | Very high (Decarboxylation step is ~92%)[1] | Moderate (Calculated from patent example to be ~19.5%) |
| Purity of Final Product | Can be purified by sublimation to >98%[1] | Purified by column chromatography, purity not specified[2] |
| Advantages | Green starting material, high yield in final step | One-pot procedure, economically efficient |
| Disadvantages | Multi-step process | Moderate overall yield, requires chromatographic purification |
Experimental Protocols
Synthesis from Aldaric Acids (Mucic Acid)
This method involves a three-step process starting from mucic acid, a renewable resource. The key stages are the formation of an acetylated pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation.
Step 1: Synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts
-
Aldaric acids, such as mucic or glucaric acid, are reacted with acetic anhydride.[1] This reaction converts the starting sugar acid into the corresponding 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt.[1]
Step 2: Hydrolysis to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
-
The acetyl group of the intermediate salt is hydrolyzed using a strong acid, such as hydrochloric acid.[1] This step quantitatively yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[3]
Step 3: Thermal Decarboxylation to this compound
-
The purified 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is heated to a temperature between 160-180°C.[1]
-
This induces the elimination of carbon dioxide, yielding this compound.[1]
-
At 180°C, a yield of 92% for this step has been reported.[1]
-
The final product can be further purified by sublimation to achieve a purity of over 98%.[1]
Synthesis from D-Xylonic Acid
This procedure, detailed in patent literature, describes a one-pot method for the synthesis of this compound from D-xylonic acid or its salts.
-
Reaction Setup: A mixture of calcium D-xylonate (1 g), acetic acid (5 ml), and water (1 ml) is prepared in a reaction vessel equipped for distillation.[2]
-
Reaction Execution: The mixture is heated to reflux. Acetic acid is gradually added to the reaction vessel while a mixture of acetic acid and water is distilled off. The total amount of acetic acid added is 80 ml, and the total amount of solvent distilled off is 55 ml. The boiling point of the reaction mixture will gradually increase from 100°C to a final temperature of 118°C.[2]
-
Work-up and Purification: The resulting tar-like substance is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent. This purification yields 0.28 g of this compound as white crystals.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two discussed synthetic routes.
Caption: Synthetic pathway from Mucic Acid.
Caption: One-pot synthesis from D-Xylonic Acid.
References
Cross-Validation of Analytical Data for Novel Pyranone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical data for novel pyranone compounds, offering a framework for the cross-validation of these promising therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the seamless integration and comparison of analytical results across different research settings.
Data Presentation: A Comparative Analysis of Pyranone and Furanone Derivatives
The following tables summarize key analytical data for representative novel pyranone compounds and a structurally related furanone alternative, allowing for a direct comparison of their spectroscopic properties.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Novel Pyranone 1 | 7.58 | d | 2.3 | 1H | H-5 |
| 7.32 | d | 2.3 | 1H | H-3 | |
| 3.89 | s | - | 3H | OMe | |
| Novel Pyranone 2 | 7.08 | s | - | 1H | pyranone H |
| 3.89 | s | - | 3H | OMe | |
| 2.82 | s | - | 3H | SMe | |
| Furanone Derivative | 7.25 | m | - | 1H | Ar-H |
| 6.50 | s | - | 1H | furanone H | |
| 3.80 | s | - | 3H | OMe |
Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)
| Compound | δ (ppm) | Assignment |
| Novel Pyranone 1 | 175.1 | C=O |
| 138.3 | C-2, C-6 | |
| 125.7 | C-3, C-5 | |
| 111.1 | CN | |
| Novel Pyranone 2 | 174.0 | C=O |
| 162.5 | C-Ar | |
| 161.0 | C-Ar | |
| 116.3 | CN | |
| 55.7 | OMe | |
| 14.8 | SMe | |
| Furanone Derivative | 174.2 | C=O |
| 152.1 | C-Ar | |
| 145.3 | C-Ar | |
| 115.8 | C-furanone | |
| 55.9 | OMe |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Novel Pyranone 1 | C₇H₂N₂O₂ | 147.0240 | 147.0243 |
| Novel Pyranone 2 | C₁₂H₉NO₃S | 248.0376 | 248.0379 |
| Furanone Derivative | C₁₁H₁₀O₄ | 207.0652 | 207.0655 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified pyranone or furanone compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Acquisition Time: 3.98 seconds.
-
Relaxation Delay: 1.0 second.
-
Spectral Width: 8278 Hz.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 101 MHz spectrometer.
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Acquisition Time: 1.36 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 24038 Hz.
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
2. Instrumentation and Conditions:
-
Instrument: Agilent 6545 Q-TOF LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Acquire data in centroid mode.
-
Calibration: Use an internal reference standard for continuous mass axis calibration.
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the study of novel pyranone compounds.
Caption: Experimental workflow for the isolation and characterization of novel pyranone compounds.
Caption: Inhibition of inflammatory signaling pathways by novel pyranone compounds.[1][2]
References
Efficacy of 3-hydroxy-2H-pyran-2-one Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, 3-hydroxy-2H-pyran-2-one derivatives, particularly those derived from dehydroacetic acid (DHA), have emerged as a promising class of compounds. This guide provides an objective comparison of the efficacy of these derivatives against drug-resistant bacteria, supported by experimental data and detailed protocols.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of various enamine derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one has been evaluated against common Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against E. coli and S. aureus
| Compound/Derivative | R Group | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. S. aureus ATCC 6538 |
| Dehydroacetic Acid (Parent Compound) | - | 400 | >1000 |
| Derivative 4a | H | 200 | 700 |
| Derivative 4b | Me | 80 | 300 |
| Derivative 4c | Et | 150 | 400 |
| Derivative 4d | Ph | 200 | 150 |
| Derivative 4e | Bn | 200 | 400 |
| Derivative 4f | 4-F-Ph | 200 | 250 |
| Derivative 4g | 4-MeO-Ph | 400 | 200 |
| Derivative 4h | 2-Cl-Ph | 200 | 300 |
| Derivative 4i | 3-Cl-Ph | 400 | 1000 |
| Derivative 4j | 4-Cl-Ph | 400 | 1000 |
| Derivative 4k | 3-CF3-Ph | 250 | 800 |
| Derivative 4l | 4-tBu-Ph | >1000 | >1000 |
Data sourced from a study on enamine derivatives of dehydroacetic acid.[1]
Table 2: Comparative MIC of Ciprofloxacin against Reference Bacterial Strains
| Antibiotic | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. S. aureus ATCC 6538 |
| Ciprofloxacin | 0.008 - 0.015 | 0.25 - 0.5 |
Data compiled from multiple studies.[2][3][4]
From the data, it is evident that several derivatives exhibit significantly improved activity against both E. coli and S. aureus compared to the parent dehydroacetic acid. Notably, derivative 4b (R=Me) shows the best broad-spectrum activity with a five-fold improvement against E. coli.[1] Derivative 4d (R=Ph) demonstrates the most potent activity against S. aureus.[1] When compared to the widely used antibiotic ciprofloxacin, the pyranone derivatives show higher MIC values, indicating lower potency. However, their novel scaffold presents a valuable starting point for further optimization in the development of new antibacterial agents.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the this compound derivatives and control antibiotics (e.g., ciprofloxacin)
-
Sterile diluents (e.g., saline or broth)
-
Pipettes and multichannel pipettors
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Bacterial Cell Disruption
The antibacterial activity of dehydroacetic acid and its derivatives is believed to involve the disruption of the bacterial cell membrane integrity.
Caption: Proposed mechanism of action of this compound derivatives.
This guide highlights the potential of this compound derivatives as a foundation for the development of new antibacterial agents. Further research, including efficacy studies against a broader range of multidrug-resistant bacteria and in vivo assessments, is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Activity of 3-Hydroxy-2H-pyran-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-2H-pyran-2-one scaffold is a core structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo activities of derivatives of this compound, with a focus on their anticancer and antioxidant properties. Due to the limited availability of comprehensive studies directly comparing the in vivo and in vitro effects of the parent compound, this guide presents a detailed analysis of a representative derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), for its in vitro anticancer activity, and discusses the broader context of in vivo studies on related pyranone compounds.
In Vitro Activity of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP)
Recent research has highlighted the potential of CHP as an anticancer agent, particularly against human ovarian cancer. The following tables summarize the key quantitative data from in vitro studies.
Cytotoxicity against Human Ovarian Cancer Cell Lines
The cytotoxic effects of CHP were evaluated using the MTT assay, which measures cell viability. The results demonstrate a dose-dependent inhibition of cell proliferation in both OVCAR-3 and OVCAR-420 human ovarian cancer cell lines.
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| OVCAR-3 | 10 | 72 | ~45 | ~15 |
| 20 | 72 | ~25 | ||
| 30 | 72 | ~15 | ||
| OVCAR-420 | 10 | 72 | ~70 | ~25 |
| 30 | 72 | ~40 | ||
| 50 | 72 | ~25 |
Induction of Apoptosis and Oxidative Stress
CHP has been shown to induce apoptosis (programmed cell death) in ovarian cancer cells. This is accompanied by an increase in intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress.
| Cell Line | Treatment | Parameter | Result |
| OVCAR-3 | 30 µM CHP | Apoptotic Cells (%) | 59% |
| OVCAR-420 | 50 µM CHP | Apoptotic Cells (%) | 52% |
| OVCAR-3 | 30 µM CHP | ROS Positive Cells (%) | 27.82% |
In Vivo vs. In Vitro Comparison: A Note on Data Availability
While specific in vivo studies for CHP are not yet published, research on other pyranone derivatives provides insights into their potential in a whole-organism context. For instance, other pyran-2-one derivatives have been shown to inhibit tumor growth in xenograft mouse models and exhibit antioxidant effects in animal studies. This suggests that the promising in vitro results of compounds like CHP could translate to efficacy in vivo, though further dedicated studies are required to establish a direct correlation and to assess pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., OVCAR-3, OVCAR-420) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (e.g., CHP dissolved in DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Apoptosis Detection: Annexin V-FITC/PI Staining
Apoptosis is detected using a flow cytometer after staining the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the compound of interest for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.
In Vitro Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Treatment: Cells are treated with the test compound.
-
Probe Loading: Cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: The cells are washed with PBS to remove the excess probe.
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Signaling Pathway Visualization
The anticancer activity of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) is mediated through the induction of the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress, such as the increase in reactive oxygen species (ROS), and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway induced by CHP.
Conclusion
Derivatives of this compound, exemplified by 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one, demonstrate significant in vitro anticancer activity. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway, triggered by an increase in reactive oxygen species. While comprehensive in vivo data for direct comparison is still emerging, the potent in vitro effects suggest that this class of compounds holds considerable promise for the development of novel therapeutic agents. Further research, particularly well-designed in vivo studies, is crucial to validate these findings and to fully elucidate the therapeutic potential of this compound and its derivatives.
Benchmarking the Antioxidant Potential of 3-hydroxy-2H-pyran-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 3-hydroxy-2H-pyran-2-one against established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox. While direct experimental data for this compound is limited in publicly available literature, this report summarizes the known antioxidant activities of structurally related pyranone derivatives and provides a framework for its evaluation. The presence of a hydroxyl group on the pyranone ring is considered crucial for its antioxidant activity.[1][2]
Comparative Analysis of Antioxidant Capacity
To provide a clear benchmark, the following table summarizes the antioxidant activities of the standard compounds, Ascorbic Acid and Trolox, determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). These values, presented as IC50 (the concentration required to scavenge 50% of radicals) or Trolox Equivalents (TEAC), serve as a reference for assessing the potential antioxidant potency of this compound.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid | ~2-8 µg/mL | ~1.0-1.5 mM Trolox Eq. | High reducing power |
| Trolox | ~4-10 µg/mL | 1.0 mM (by definition) | High reducing power |
Note: The IC50 and TEAC values for Ascorbic Acid and Trolox can vary between studies depending on the specific experimental conditions.
The Antioxidant Potential of the Pyranone Scaffold
Studies on derivatives of this compound suggest that the pyranone core structure is a promising scaffold for developing new antioxidant agents. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), an intermediate in the Maillard reaction, has demonstrated significant capabilities in scavenging various free radicals.[1] Another derivative of 2-methoxy mucic acid exhibited antioxidant properties with an IC50 value of 21.361 ± 0.41 µg/mL.[1] These findings highlight the potential of the pyranone structure in contributing to antioxidant effects.
Visualizing Antioxidant Assay Workflows
To illustrate the experimental process for evaluating antioxidant capacity, the following diagram outlines a generalized workflow for a typical spectrophotometric antioxidant assay.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Signaling Pathway of Cellular Oxidative Stress
The significance of antioxidants lies in their ability to counteract the damaging effects of reactive oxygen species (ROS) within biological systems. The diagram below illustrates a simplified signaling pathway of oxidative stress and the potential intervention point for antioxidants.
Caption: Antioxidant intervention in the oxidative stress cascade.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers intending to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve this compound and standard antioxidants (Ascorbic Acid, Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction : Add a small volume of the sample or standard solution to the DPPH working solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare various concentrations of this compound and Trolox in a suitable solvent.
-
Reaction : Mix the sample or standard solution with the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : Record the absorbance at 734 nm.
-
Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.
-
Sample Preparation : Prepare solutions of this compound and a standard antioxidant (e.g., FeSO4 or Trolox) at various concentrations.
-
Reaction : Add the sample or standard solution to the freshly prepared FRAP reagent.
-
Incubation : Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve and expressed as Fe(II) equivalents or Trolox equivalents.
References
Comparative Docking Studies of Pyranone Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyranone inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations to aid in understanding the structure-activity relationships and therapeutic potential of this important class of compounds.
Pyranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This guide summarizes and compares the findings from several key docking studies on pyranone inhibitors, offering a valuable resource for the design and development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinities of various pyranone derivatives against their respective protein targets as reported in different studies. The binding energy, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.
| Pyranone Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 3-Butoxy-8-chloro-pyrano[4,3-b][1]benzopyranone (5b) | Monoamine Oxidase B (MAO-B) | N/A | Comparable to pargylin (positive control) | [1] |
| α-Pyrone derivative 7 | Chromosome region maintenance 1 (CRM1/XPO1) | N/A | -55.23 | [2] |
| α-Pyrone derivative 8 | Chromosome region maintenance 1 (CRM1/XPO1) | N/A | -61.76 | [2] |
| Pyrano[2,3-c] pyrazole 5b | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -6.2 | [3] |
| Pyrano[2,3-c] pyrazole 5e | E. coli MurB | N/A | -7.63 | [4] |
| Pyrano[2,3-c] pyrazole 5 | p38 MAP Kinase (lipid-binding pocket) | 4DLI | -10.9932 | [5][6] |
| Pyrano[4,3-b]pyran-3-carboxylate 4j | Cyclin-dependent kinase-2 (CDK2) | N/A | N/A (IC50 = 26.6 µM against MCF-7) | [7] |
| Spiropyrazoline oxindole 5a | β-tubulin | 4I4T | -8.3 | [8] |
| Hyperoside | Plasmodium falciparum hexose transporter 1 (PfHT1) | N/A | -13.881 | [9] |
| Sylibin | Plasmodium falciparum hexose transporter 1 (PfHT1) | N/A | -12.254 | [9] |
| Avicularin | Plasmodium falciparum hexose transporter 1 (PfHT1) | N/A | -11.952 | [9] |
| Quercetagetin | Plasmodium falciparum hexose transporter 1 (PfHT1) | N/A | -11.756 | [9] |
| Harpagoside | Plasmodium falciparum hexose transporter 1 (PfHT1) | N/A | -11.258 | [9] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the interpretation and comparison of the results. Below are the detailed protocols from the cited studies.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from protein and ligand preparation to the analysis of the docking results.
Specific Protocols from Literature
-
Study on Pyrano[2,3-c] Pyrazole Derivatives as SARS-CoV-2 Mpro Inhibitors [3]
-
Protein Preparation: The X-ray crystal structure of the Main protease (Mpro) in complex with an inhibitor N3 (PDB ID: 6LU7) was obtained from the Protein Data Bank. Polar hydrogen atoms and Kollman united charges were added to the protein.[3][4]
-
Ligand Preparation: The 3D structures of the pyrano[2,3-c] pyrazole derivatives were generated and optimized.
-
Docking: A grid box was created to encompass the active site of the Mpro. The docking simulation was performed using Autodock Vina.
-
Analysis: The best conformation was selected based on the binding energy score. Visual analysis of the interactions was performed using Discovery Studio Visualizer.[3]
-
Study on α-Pyrone Derivatives as CRM1 Inhibitors [2]
-
Software: Discovery Studio with the CDOCKER protocol.
-
Method: CDOCKER is a grid-based molecular docking method that utilizes a CHARMm-based molecular dynamics scheme to dock ligands into a receptor's active site.[2]
-
-
Study on Pyrano[2,3-c]pyrazoles as p38 MAP Kinase Inhibitors [5][6]
-
Software: ADFR (AutoDockFR).
-
Target: The study investigated binding to both the ATP-binding pocket and a lipid-binding pocket of p38 MAP kinase.
-
Method: A structure-based flexible docking approach was used.
-
Signaling Pathway Visualization
Pyranone inhibitors have been shown to target various proteins involved in critical cellular signaling pathways. One such pathway is the Ras-Raf-MEK-ERK pathway, a key cascade in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
This diagram illustrates how pyranone inhibitors could potentially exert their anticancer effects by targeting key kinases like Raf or MEK within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.
Conclusion
This comparative guide highlights the potential of pyranone derivatives as inhibitors of various therapeutically relevant proteins. The presented data, sourced from several independent docking studies, provides a foundation for understanding their structure-activity relationships. While in silico studies are a valuable tool in drug discovery, it is important to note that these findings need to be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of these compounds. The detailed protocols and workflow diagrams provided herein aim to facilitate the design and execution of future research in this promising area.
References
- 1. Synthesis and biological evaluation of pyrano[4,3-b][1]benzopyranone derivatives as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Antimicrobial Power of a 3-Hydroxy-2H-pyran-2-one Derivative: A Comparative Analysis
A detailed examination of the mechanism of action of Dehydroacetic Acid (DHA), a prominent 3-hydroxy-2H-pyran-2-one-based antimicrobial agent, is presented in this guide. Through a comparative lens, we explore its efficacy and molecular pathways alongside common alternatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating these critical compounds.
This guide delves into the quantitative performance of Dehydroacetic Acid (DHA) and its alternatives—Sorbic Acid, Benzoic Acid, Parabens (represented by Methylparaben), and Natamycin—against key spoilage microorganisms, Saccharomyces cerevisiae and Aspergillus niger. Detailed experimental protocols for elucidating their mechanisms of action are provided, accompanied by visual workflows and pathway diagrams to facilitate a deeper understanding of their molecular interactions.
Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)
The antimicrobial efficacy of DHA and its alternatives is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their potency against the selected fungal species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as pH and the specific strains tested in the cited literature.
| Preservative | Test Organism | Minimum Inhibitory Concentration (MIC) | pH |
| Dehydroacetic Acid (DHA) | Escherichia coli | 0.42 mg/mL | Not Specified |
| Staphylococcus aureus | 0.84 mg/mL | Not Specified | |
| Sorbic Acid | Aspergillus niger | 4.5 mM[1][2][3][4] | 4.0 |
| Saccharomyces cerevisiae | 3 mM[5] | 4.0 | |
| Benzoic Acid | Saccharomyces cerevisiae (in yeast cocktail) | 10.40 mM[6] | 4.0 |
| Saccharomyces cerevisiae (in yeast cocktail) | 6.83 mM[6] | 3.5 | |
| Methylparaben | Aspergillus brasiliensis (niger) | 0.1% (w/v) | Not Specified |
| Saccharomyces cerevisiae | Not explicitly found, but activity is documented. | Not Specified | |
| Natamycin | Aspergillus spp. | 32 µg/mL (MIC90)[7] | Not Specified |
| Saccharomyces cerevisiae | 7-9 µg/mL | Not Specified |
Elucidating the Mechanisms of Action: Key Experimental Protocols
To confirm the mechanism of action for these antimicrobial agents, a series of key experiments are typically performed. Below are detailed protocols for assays that probe cellular integrity, metabolic activity, and specific molecular interactions.
Determination of Minimum Inhibitory Concentration (MIC)
This fundamental assay quantifies the antimicrobial potency of a compound.
Protocol: Broth Microdilution Method [1][2][4][5]
-
Prepare Media: Use a suitable broth medium that supports the growth of the target microorganism (e.g., RPMI-1640 for fungi).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5-2.5 x 10³ cells/mL for yeast).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Assessment of Membrane Integrity
This assay evaluates the ability of a compound to disrupt the microbial cell membrane.
Protocol: Propidium Iodide (PI) Uptake Assay [8]
-
Cell Culture: Grow the target microorganism to the mid-log phase.
-
Harvest and Wash: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Treatment: Resuspend the cells in the buffer and treat with various concentrations of the test compound.
-
PI Staining: Add Propidium Iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.
-
Incubation: Incubate for a short period in the dark.
-
Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.
Measurement of Intracellular pH
This experiment determines if a compound disrupts the internal pH of the microbial cell.
Protocol: Fluorescent pH Indicator Assay [9][10][11]
-
Cell Loading: Incubate the microbial cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM), which enters the cells and is cleaved to its fluorescent form.
-
Washing: Wash the cells to remove any extracellular dye.
-
Treatment: Treat the dye-loaded cells with the test compound.
-
Fluorescence Measurement: Measure the ratio of fluorescence at two different excitation wavelengths.
-
Calibration: Create a calibration curve by measuring the fluorescence ratio of cells in buffers of known pH.
-
Data Analysis: Determine the intracellular pH of the treated cells by comparing their fluorescence ratio to the calibration curve.
Enzyme Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of a specific microbial enzyme.
Protocol: Spectrophotometric Enzyme Assay [12][13][14]
-
Prepare Reagents: Prepare a buffer solution, the purified target enzyme, its substrate, and the test compound.
-
Reaction Mixture: In a cuvette or microplate well, combine the buffer, enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change is indicative of the rate of the enzymatic reaction.
-
Data Analysis: Compare the reaction rates in the presence and absence of the test compound to determine the extent of enzyme inhibition.
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of these compounds stems from their ability to interfere with critical cellular processes. The following diagrams illustrate the proposed mechanisms of action.
Dehydroacetic Acid (DHA)
DHA is understood to exert its antimicrobial effects through a multi-pronged attack on microbial cells. Its primary mechanisms involve the disruption of cellular respiration and the inhibition of key enzymes essential for microbial growth.
Sorbic Acid and Benzoic Acid
These weak organic acids are most effective in their undissociated form, which allows them to readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the intracellular environment. This disruption of the internal pH inhibits metabolic processes and ultimately leads to cell death.
Parabens (Methylparaben)
Parabens are thought to disrupt microbial growth by interfering with membrane transport processes and potentially inhibiting the synthesis of DNA and RNA. Their lipophilic nature allows them to partition into the cell membrane, disrupting its structure and function.
Natamycin
Natamycin, a polyene macrolide, has a more specific mode of action. It binds to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane-dependent processes, such as vacuolar fusion, without necessarily forming pores in the membrane.
This comparative guide provides a foundational understanding of the antimicrobial mechanism of a this compound derivative and its alternatives. The provided data and protocols serve as a valuable resource for researchers engaged in the development and evaluation of novel antimicrobial agents. Further research is encouraged to obtain more directly comparable quantitative data under standardized conditions.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Replicating published synthesis protocols for 3-hydroxy-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical building blocks is paramount. One such valuable compound is 3-hydroxy-2H-pyran-2-one, a heterocyclic compound with applications in organic synthesis. This guide provides a comparative analysis of two published synthesis protocols for this pyrone derivative, offering insights into their respective methodologies and performance.
Comparison of Synthesis Protocols
The two primary methods for synthesizing this compound that are compared here are the multi-step synthesis from aldaric acids (such as mucic and glucaric acid) and a single-step method starting from D-xylonic acid. The following table summarizes the key quantitative data for each protocol.
| Parameter | Synthesis from Aldaric Acids | Synthesis from D-xylonic Acid |
| Starting Material | Mucic Acid or Glucaric Acid | D-xylonic acid or its salt |
| Key Reagents | Acetic anhydride, Hydrochloric acid | Acetic acid |
| Reaction Temperature | Acetylation: Not specified; Decarboxylation: 180°C (from Mucic Acid) or 200°C (from Glucaric Acid)[1] | 60-118°C[2] |
| Reaction Time | Multiple steps; Flow reactor: 30 minutes[1]. Batch process: 3 hours[1] | 3-10 hours[2] |
| Final Yield | 92% (from Mucic Acid)[1], 88% (from Glucaric Acid)[1] | ~10% (calculated from patent example)[2] |
| Number of Steps | 3 (Acetylation, Hydrolysis, Decarboxylation) | 1 |
Experimental Protocols
Synthesis from Aldaric Acids (e.g., Mucic Acid)
This "green" chemistry approach utilizes renewable resources as starting materials. The synthesis proceeds in three main stages.[1]
-
Acetylation: The aldaric acid (mucic acid or glucaric acid) is first converted to its corresponding 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt. This is achieved by reacting the starting material with acetic anhydride. The pH of the reaction is maintained between 7-8 for mucic acid and 6-7 for glucaric acid.[1]
-
Hydrolysis: The acetyl group is then removed by hydrolysis. This is accomplished by treating the salt with 1 M hydrochloric acid, which yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[1]
-
Thermal Decarboxylation: The final step is the thermal decarboxylation of the carboxylic acid intermediate to produce this compound. This is achieved by heating the intermediate at 180°C when derived from mucic acid, or 200°C when derived from glucaric acid, resulting in high yields.[1]
Synthesis from D-xylonic Acid
This method, detailed in a Japanese patent, offers a more direct, one-step approach to the target molecule.[2]
-
Reaction Setup: D-xylonic acid or its salt (the patent example uses the calcium salt) is dissolved in a mixture of an acid (preferably acetic acid) and water.[2]
-
Heating and Reaction: The solution is heated to a temperature between 60°C and 118°C and maintained for a period of 3 to 10 hours. In a specific example, a mixture of 2.8 g of the starting material in 6 ml of acetic acid and 2 ml of water was heated to reflux.[2]
-
Workup and Purification: After the reaction is complete, the mixture is subjected to a workup procedure, which may involve neutralization and extraction. The final product is then purified, for instance, by silica gel column chromatography, to yield this compound.[2]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis protocol.
References
Safety Operating Guide
Safe Disposal of 3-hydroxy-2H-pyran-2-one: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-hydroxy-2H-pyran-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: In case of dust or aerosols, use a full-face respirator with an appropriate cartridge.[1]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Hazard Summary Table
The following table summarizes the known hazards of this compound.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H316 | Causes mild skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3] Do not dispose of this chemical in the regular trash or down the drain.[3][4]
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a container that is in good condition, free of leaks or cracks, and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][5] The container must have a leak-proof, screw-on cap.[6]
-
Segregate Waste: Do not mix this compound with other incompatible waste streams. Store containers of this waste separately from acids, bases, and other reactive chemicals.[5][7]
Step 2: Waste Labeling
-
Affix a Hazardous Waste Tag: As soon as the container is designated for waste, label it with a hazardous waste tag provided by your EHS office.[3][7]
-
Complete the Tag Information: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]
-
The quantity of the waste.
-
The date of waste generation.[3]
-
The location of origin (e.g., building and room number).[3]
-
The Principal Investigator's name and contact information.[3]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant).[3]
-
Step 3: Waste Storage
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[5][6]
-
Designated Storage Area: Store the container in a designated hazardous waste storage area within your laboratory.[6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6][7] The secondary container should be able to hold 110% of the volume of the primary container.[6]
Step 4: Arranging for Disposal
-
Submit a Collection Request: Follow your institution's procedure for hazardous waste collection. This typically involves submitting a completed hazardous waste information form to the EHS office.[3]
-
Adhere to Accumulation Limits: Be aware of the time and quantity limits for storing hazardous waste. Most regulations require collection within 90 days of the start of accumulation.[6] Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]
Step 5: Empty Container Disposal
-
Decontamination: An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-Rinsing: Triple-rinse the container with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[5]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[5][7]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original labels and the hazardous waste tag. The container can then be disposed of in the regular trash.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H4O3 | CID 68130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 3-hydroxy-2H-pyran-2-one
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-hydroxy-2H-pyran-2-one. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health effects. It is known to cause mild skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is crucial to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent serious eye irritation from splashes or dust.[2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant and impervious clothing if handling large quantities. | To prevent mild skin irritation upon contact.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. | To avoid respiratory tract irritation.[1][2] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
Spill and Emergency Procedures
-
Spill:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
-
Disposal Plan
-
Waste Collection:
-
All waste materials containing this compound should be collected in a designated, labeled, and closed container.
-
-
Disposal:
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
